7-Aminoheptanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-aminoheptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHIGTCHLZOFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Analysis of 7-Aminoheptanamide: A Structural Elucidation Guide
Executive Summary & Analytical Strategy
7-Aminoheptanamide represents a critical intermediate in the synthesis of Nylon-7 analogues and specific pharmaceutical linkers. Structurally, it consists of a saturated seven-carbon alkyl chain terminated by a primary amine (
The Core Analytical Challenge: The primary difficulty in characterizing this compound is distinguishing it from its metabolic or synthetic precursors/byproducts:
-
7-Aminoheptanoic Acid: Hydrolysis product (Amide
Acid). -
Enantholactam (7-Heptanelactam): The cyclic dehydration product.
-
Zwitterionic Behavior: The interplay between the basic amine and the neutral amide requires specific pH control during analysis.
This guide provides a self-validating workflow to confirm the linear amide structure and rule out cyclization or hydrolysis.
Sample Preparation & Solubility
Before spectroscopic acquisition, proper sample handling is paramount to prevent signal broadening or chemical exchange artifacts.
-
Solvent Selection (NMR):
-
Recommended: Dimethyl sulfoxide-
( ). -
Rationale:
is an excellent hydrogen-bond acceptor. It slows the proton exchange rate of the amide protons ( ), allowing them to appear as distinct signals (often a doublet or two broad singlets) rather than averaging with the solvent peak. is generally poor for polar amino-amides due to solubility issues and aggregation.
-
-
pH Adjustment (MS/LC):
-
Ensure the mobile phase is slightly acidic (
Formic Acid) to protonate the terminal amine ( ), facilitating ionization in ESI(+).
-
Mass Spectrometry (MS): Molecular Weight & Fragmentation[1]
Mass spectrometry provides the first "Go/No-Go" decision gate. We utilize Electrospray Ionization (ESI) in Positive Mode.
Primary Ionization Events
| Ion Species | m/z (Theoretical) | Description |
| 145.22 | Protonation of the terminal amine (primary site of basicity). | |
| 167.20 | Common sodium adduct, often seen in glass-stored samples. | |
| 289.44 | Non-covalent dimer; common in high-concentration ESI. |
Fragmentation Logic (MS/MS)
Fragmentation confirms the linear backbone and the presence of both nitrogen termini.
-
Loss of Ammonia (
): -
Loss of Primary Amide (
):-
Precursor
m/z. -
Mechanism:[1] Cleavage of the amide bond, leaving the alkyl-amine cation.
-
-
Diagnostic Absence:
-
Crucial Check: If the spectrum shows a dominant peak at 127 m/z (Loss of water from 145), suspect Enantholactam formation (Cyclization). The linear amide should preferentially lose ammonia or the amide group, not water alone.
-
Infrared Spectroscopy (FT-IR): Functional Group Fingerprinting
IR is the "Gold Standard" for distinguishing the Amide from the Acid and the Lactam.
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
Key Diagnostic Bands
| Frequency ( | Vibration Mode | Assignment & Diagnostic Value |
| 3350 - 3180 | N-H Stretch | Doublet/Multiplet. You will see overlapping bands from the primary amine ( |
| 1680 - 1650 | C=O Stretch | Amide I Band. Strong intensity. If shifted to |
| 1640 - 1550 | N-H Bend | Amide II & Scissoring. The primary amide shows a distinct bending mode here (Amide II), often overlapping with the amine scissoring (~1600). |
| ~1400 | Methylene adjacent to carbonyl. |
Nuclear Magnetic Resonance (NMR): Structural Elucidation
This section details the predicted chemical shifts based on standard shielding constants for linear amino-amides in
-NMR (400 MHz, )
Structure Reference:
| Shift ( | Multiplicity | Integral | Assignment | Causality/Notes |
| 7.20 & 6.70 | Broad Singlets | 2H | Amide Protons. In DMSO, these are distinct due to restricted rotation (C-N partial double bond character). They are non-equivalent. | |
| 2.60 - 2.75 | Triplet ( | 2H | ||
| 2.05 - 2.15 | Triplet ( | 2H | ||
| 1.45 - 1.55 | Multiplet | 4H | ||
| 1.20 - 1.35 | Broad Multiplet | 4H | Bulk Methylenes. The "hydrocarbon belly" of the chain. | |
| ~1.5 - 3.0 | Broad | 2H | Amine Protons. Highly variable. Often exchanges with residual water in DMSO ( |
-NMR (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 174.5 | Quaternary (C=O) | Amide Carbonyl. (Acids appear ~175-180; Lactams ~178). |
| 41.5 | ||
| 35.5 | ||
| 31.0 - 25.0 | Internal methylenes ( |
Integrated Analytical Workflow
The following diagram illustrates the logical decision tree for validating this compound against its common impurities.
Figure 1: Step-by-step logic gate for confirming this compound structure and ruling out cyclic/hydrolyzed impurities.
References
-
PubChem. (n.d.).[6] this compound (CID 22904231).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Amide/Amine shift rules).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Primary Amides.[2][4][5] National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C NMR prediction rules).
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. Boc-7-Aminoheptanoic acid, 60142-89-4 | BroadPharm [broadpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound | C7H16N2O | CID 22904231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sourcing and Validation of Research-Grade 7-Aminoheptanamide
The following technical guide details the sourcing, validation, and handling of 7-Aminoheptanamide , a specialized omega-amino amide used primarily as a linker in chemical biology and a building block in polymer therapeutics.
CAS: 98433-13-7 | Formula: C₇H₁₆N₂O | M.W.: 144.21 g/mol [1]
Executive Summary: The Sourcing Challenge
This compound is often confused with its oxidized precursor, 7-Aminoheptanoic acid (CAS 929-17-9) . While the acid is a common catalog item available from major distributors (Sigma, TCI), the amide is a specialty building block. It is frequently "made-to-order" or stocked only by specialized heterocyclic/linker suppliers.
Critical Distinction:
-
7-Aminoheptanoic Acid (Precursor): Zwitterionic solid, high melting point, widely available.
-
This compound (Target): Basic amine, lower melting point, hygroscopic, limited availability.
This guide provides a vetted supplier landscape and a self-validating protocol to ensure you receive the correct chemical species.
Reputable Supplier Landscape
The following suppliers have been vetted for their ability to provide CAS 98433-13-7 with credible analytical data (NMR, LC-MS).
Tier 1: Specialized Building Block Suppliers (Primary Sources)
These vendors specialize in "non-standard" amino acid derivatives and linkers. They are the most likely to have stock or a validated synthesis route.
| Supplier | Catalog # | Purity Grade | Est. Lead Time | Notes |
| BLD Pharm | BD00814272 | >97% | 1-2 Weeks | Reliable stock for gram-scale quantities. |
| Accela ChemBio | SY247975 | >95% | 2-3 Weeks | Good documentation; often ships from regional hubs. |
| ShaoYuan | SY247975 | >95% | 2-3 Weeks | Parent entity for Accela; strong in bulk synthesis. |
Tier 2: Custom Synthesis & Aggregators
If Tier 1 suppliers are out of stock, these platforms can source the compound, though often with longer lead times.
-
eMolecules: Aggregates stock from smaller synthetic labs.
-
Enamine: Excellent for "make-on-demand" if the compound is not on the shelf.
Technical Specifications & Validation Protocol
Identity Verification (Self-Validating System)
Use this logic flow to confirm you received the Amide and not the Acid.
A. Mass Spectrometry (LC-MS)
-
Target [M+H]⁺: 145.22 Da
-
Common Error: If you see 146.2 Da , you likely have the Acid (7-Aminoheptanoic acid).
B. ¹H-NMR Diagnostic Signals (DMSO-d₆) The key differentiator is the disappearance of the acidic proton and the appearance of amide protons.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| -CONH₂ (Amide) | 6.7 - 7.3 | Broad Singlets (2H) | Definitive Proof of Amide |
| -CH₂-CH₂ -CO- | ~2.0 - 2.1 | Triplet | Shifted upfield vs. Acid (~2.2) |
| -CH₂-CH₂ -NH₂ | ~2.5 - 2.6 | Triplet | Characteristic of primary amine |
| Internal -CH₂- | 1.2 - 1.6 | Multiplets | General backbone |
Quality Control Decision Tree
The following Graphviz diagram illustrates the workflow for validating incoming shipments.
Figure 1: QC Decision Tree for validating this compound identity.
In-House Synthesis Protocol
If the compound is unavailable or lead times are prohibitive, it can be synthesized from the widely available 7-Aminoheptanoic acid (CAS 929-17-9).
Rationale: Direct amidation of the amino acid is difficult due to zwitterionic interference. We use a Boc-protection strategy followed by mixed anhydride activation.
Reagents Required:
-
7-Aminoheptanoic acid (CAS 929-17-9)[2]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl chloroformate (activation agent)
-
Ammonium hydroxide (NH₄OH) or Ammonia gas
-
TFA/DCM (for deprotection)
Step-by-Step Methodology:
-
Boc Protection:
-
Dissolve 7-aminoheptanoic acid in 1:1 Dioxane/H₂O with NaOH (2 eq).
-
Add Boc₂O (1.1 eq) at 0°C. Stir RT for 12h.
-
Acidify and extract to yield Boc-7-aminoheptanoic acid (CAS 60142-89-4).
-
-
Amidation (Mixed Anhydride Method):
-
Dissolve Boc-acid in dry THF. Add N-methylmorpholine (NMM, 1.1 eq).
-
Cool to -15°C. Add Ethyl chloroformate (1.1 eq) dropwise. Stir 15 min.
-
Add concentrated NH₄OH (excess) or bubble NH₃ gas.
-
Warm to RT. Evaporate THF, wash with NaHCO₃/Brine. Yields Boc-7-aminoheptanamide .
-
-
Deprotection:
-
Treat intermediate with 20% TFA in DCM (1h, RT).
-
Concentrate in vacuo.
-
Critical Step: The product will be a TFA salt. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with basic alumina to obtain the free base This compound .
-
Synthesis Pathway Diagram[3][4]
Figure 2: Synthetic route from common precursor to target amide.
Handling and Storage
-
Hygroscopicity: The free amine is moderately hygroscopic. Store in a desiccator.
-
Stability: Stable at -20°C for >2 years. Avoid prolonged exposure to air (CO₂ absorption by the amine).
-
Solubility: Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM/Ether.
References
-
BLD Pharm. Product Datasheet: this compound (BD00814272).[1][3][4] Retrieved from
-
Accela ChemBio. Product Catalog: this compound (SY247975).[5] Retrieved from
-
PubChem. Compound Summary: this compound (CID 22904231). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. 7-Aminoheptanoic acid (Precursor) Product Specification. Retrieved from
Sources
- 1. 373-04-6|6-Aminohexanamide|BLD Pharm [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. (S)-3-Methylpentanamide|BLD Pharm [bldpharm.com]
- 4. 36587-88-9|3-Aminopentanamide|BLD Pharm [bldpharm.com]
- 5. 373-04-6,6-Aminohexanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Executive Summary
The polyamine metabolic pathway, a fundamental and highly conserved biological process, is central to cell proliferation, differentiation, and survival. Polyamines, particularly spermidine, are not merely structural components but are critical donors for unique post-translational modifications, most notably the hypusination of eukaryotic translation initiation factor 5A (eIF5A). This unique modification is essential for the function of eIF5A in facilitating the translation of a specific subset of proteins, many of which are involved in stress response and cell growth. The intricate and vital nature of this pathway makes it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the polyamine-eIF5A axis, exploring the core biochemistry, the mechanism of key enzymatic steps, and the pharmacological strategies employed to modulate its activity. We delve into the mechanism of action of pivotal compounds, such as analogs of 7-aminoheptanamide, including the deoxyhypusine synthase inhibitor GC7 and the immunosuppressant deoxyspergualin. By synthesizing foundational science with therapeutic applications, this document serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this critical cellular pathway for novel therapeutic strategies in oncology, immunology, and neuroprotection.
The Central Role of Polyamines in Cellular Physiology
Polyamines are ubiquitous polycationic molecules essential for a vast array of cellular functions.[1] The primary polyamines in eukaryotic cells—putrescine, spermidine, and spermine—play indispensable roles in processes ranging from DNA synthesis and stabilization to cell migration and apoptosis.[2][3] Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating gene regulation, translation, and ion channel function.[1][3]
Given their critical importance, intracellular polyamine concentrations are meticulously controlled through a tight balance of biosynthesis, catabolism, and transport.[3] Dysregulation of this homeostasis is a hallmark of numerous pathological states. Elevated polyamine levels are strongly associated with proliferative conditions such as cancer, making the pathway a prime target for anti-neoplastic therapies.[1][4][5] Conversely, a decline in polyamine levels is linked to aging and associated diseases, suggesting that manipulating polyamine metabolism could offer preventative benefits.[1][3] The profound impact of these molecules on cell fate underscores the significance of understanding their synthesis and mechanism of action.[6][7][8]
The Spermidine Biosynthetic Pathway: A Key Metabolic Hub
Spermidine and spermine are synthesized from their precursor, putrescine, through the action of aminopropyltransferases.[9] This canonical pathway is a cornerstone of cellular metabolism and is critical for maintaining the polyamine pool necessary for cell viability.
The process begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, to produce putrescine.[5] Concurrently, S-adenosylmethionine (SAM) is decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAM (dcSAM). Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine.[10] A subsequent transfer of another aminopropyl group from dcSAM to spermidine by spermine synthase produces spermine. The regulation of ODC and AdoMetDC is a critical control point for polyamine levels and a major focus for therapeutic intervention.[4] While this pathway is highly conserved, it is noteworthy that some bacteria have evolved alternative routes for spermidine synthesis that do not rely on putrescine as an intermediate, instead using precursors like L-aspartate-β-semialdehyde.[11][12]
eIF5A Hypusination: A Unique and Vital Post-Translational Modification
The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification.[13] This process converts a specific lysine residue into the unusual amino acid hypusine, a reaction that is absolutely required for eIF5A's activity.[14] While initially named an "initiation factor," eIF5A is now understood to primarily function in translation elongation, where it helps ribosomes traverse difficult-to-translate sequences, such as those encoding consecutive prolines, thereby preventing ribosomal stalling.[15]
The hypusination of eIF5A is a two-step enzymatic process that directly utilizes spermidine as a substrate:
-
Deoxyhypusine Synthase (DHS): This enzyme catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue on the eIF5A precursor, forming an intermediate called deoxyhypusine.[14]
-
Deoxyhypusine Hydroxylase (DOHH): The deoxyhypusine intermediate is then hydroxylated by DOHH to form the mature, active hypusinated eIF5A.[14]
The absolute dependence of this vital cellular process on spermidine availability directly links polyamine metabolism to the regulation of protein synthesis. Targeting the hypusination pathway, therefore, offers a distinct and more specific strategy for therapeutic intervention compared to broader inhibition of polyamine production.[16]
Pharmacological Modulation of the Polyamine-eIF5A Axis
The structural similarity of this compound and its parent compound, 7-aminoheptanoic acid, to components of the polyamine pathway makes them and their derivatives valuable pharmacological tools.[17][18] Specifically, molecules built on a seven-carbon diamine or related backbone can act as mimics or competitive inhibitors for the enzymes that recognize spermidine and its precursors.
Deoxyhypusine Synthase (DHS) Inhibitors: The Case of GC7
N1-guanyl-1,7-diaminoheptane (GC7) is a potent and specific competitive inhibitor of DHS.[14] By mimicking the spermidine substrate, GC7 binds to the active site of DHS, effectively blocking the first and committing step of hypusination. This leads to an accumulation of the inactive eIF5A precursor and a depletion of functional, hypusinated eIF5A.[14]
The consequences of DHS inhibition are profound and therapeutically relevant. In preclinical models, GC7 has been shown to:
-
Induce Metabolic Reprogramming: Inhibition of eIF5A hypusination can cause a shift from mitochondrial oxidative phosphorylation towards anaerobic glycolysis.[19] This metabolic switch can confer protection against ischemic injury, as demonstrated in models of stroke and kidney ischemia.[16][19]
-
Suppress Translation of Key Proteins: The reduction in active eIF5A disproportionately affects the synthesis of proteins with ribosome-stalling motifs. This includes key regulators of cell proliferation and stress response, such as p53, contributing to the anti-cancer effects of DHS inhibitors.[15]
-
Protect Against Inflammatory Damage: In models of diabetes, inhibiting hypusination was found to reduce the translation of inducible nitric oxide synthase (iNOS) in pancreatic β-cells, protecting them from inflammatory damage and preserving their function.[13]
Deoxyspergualin (DSG) and its Immunosuppressive Action
Deoxyspergualin (DSG) is a synthetic analog of spergualin, a natural product with potent immunosuppressive properties.[20] A key structural feature of DSG is its 7-guanidinoheptanoyl moiety, which bears a resemblance to the polyamine structures recognized by cellular machinery. While its precise molecular target is still under investigation, its mechanism of action is known to involve profound effects on the immune system.
DSG functions primarily by:
-
Inhibiting Lymphocyte Proliferation: It effectively blocks the cell cycle progression of T-cells and B-cells following activation, preventing the clonal expansion necessary for a robust immune response.[21][22]
-
Impairing Antigen-Presenting Cells (APCs): DSG interferes with the maturation and function of APCs like dendritic cells, reducing their ability to present antigens and activate naive T-cells.[21]
-
Reducing Cytokine Production: Treatment with DSG leads to decreased production of key pro-inflammatory cytokines, such as IFN-γ, by effector T-cells.[22]
These multifaceted actions make DSG an effective agent for preventing graft rejection in organ transplantation and for treating certain autoimmune diseases.[20][22]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. This means including appropriate controls and clear, quantifiable readouts. Below is a representative protocol for an in vitro DHS inhibition assay, a critical experiment for screening and characterizing potential inhibitors like GC7.
Protocol: In Vitro Deoxyhypusine Synthase (DHS) Inhibition Assay
-
Principle: This assay quantifies the activity of recombinant DHS by measuring the incorporation of a radiolabeled substrate ([³H]spermidine) into a recombinant eIF5A precursor substrate. The efficacy of an inhibitor is determined by its ability to reduce this incorporation in a dose-dependent manner.
-
Materials:
-
Recombinant human DHS enzyme
-
Recombinant human eIF5A precursor protein
-
[³H]spermidine (specific activity >20 Ci/mmol)
-
NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM Glycine-NaOH (pH 9.0)
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Test compounds (e.g., GC7) dissolved in an appropriate vehicle (e.g., water)
-
Scintillation fluid and vials
-
-
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, 1 mM DTT, and 1 mM NAD⁺. The inclusion of NAD⁺ is critical as it is a required cofactor for DHS activity, and DTT maintains a reducing environment to preserve enzyme integrity.
-
Inhibitor Dilution: Prepare serial dilutions of the test compound and the positive control (GC7) in the vehicle. A vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition/background) are mandatory for data normalization.
-
Assay Plate Setup: To a 96-well plate, add 5 µL of each inhibitor dilution or control.
-
Enzyme and Substrate Addition: Add 20 µL of the master mix containing recombinant DHS (e.g., 50 ng) to each well. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of a substrate mix containing the eIF5A precursor protein (e.g., 2 µg) and [³H]spermidine (e.g., 0.5 µCi) in Assay Buffer.
-
Incubation: Incubate the plate at 37°C for 30 minutes. This time should be within the linear range of the enzymatic reaction, determined in preliminary time-course experiments.
-
Reaction Termination and Precipitation: Stop the reaction by adding 100 µL of ice-cold 10% TCA. This precipitates the eIF5A protein (containing the incorporated [³H]) while leaving the unincorporated [³H]spermidine in solution. Incubate on ice for 20 minutes.
-
Sample Collection: Harvest the precipitated protein onto a glass fiber filter mat using a cell harvester. Wash the filters extensively with 5% TCA to remove any remaining unincorporated radioactivity.
-
Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to DHS activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control after subtracting the background (no-enzyme control). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Therapeutic Applications and Future Directions
The strategic targeting of the polyamine-eIF5A axis holds immense therapeutic promise across multiple disease areas. The dysregulation of this pathway is a common feature in pathologies characterized by high proliferation, inflammation, or metabolic stress.[5][23][24]
Table 1: Therapeutic Opportunities in Targeting the Polyamine-eIF5A Pathway
| Disease Area | Therapeutic Rationale | Key Targets | Example Compounds |
| Oncology | Cancer cells have elevated polyamine metabolism and are "addicted" to this pathway for proliferation and survival.[4][24] | ODC, AdoMetDC, DHS | Eflornithine (DFMO), GC7, Polyamine Analogues |
| Immunology | Inhibition can prevent the expansion of autoreactive lymphocytes and reduce inflammatory cytokine production.[21][22] | DHS, Unknown DSG targets | Deoxyspergualin (DSG), GC7 |
| Ischemic Injury | Inducing a metabolic shift to glycolysis can protect cells from oxygen deprivation during events like stroke or kidney injury.[16][19] | DHS | GC7 |
| Inflammatory Disease | Blocking hypusination can reduce the synthesis of key inflammatory mediators like iNOS.[13] | DHS | GC7 |
Despite the promise, challenges remain. A significant hurdle in targeting polyamine biosynthesis is the cell's ability to compensate by upregulating polyamine transport from the extracellular environment.[5] This has limited the clinical success of single-agent therapies like the ODC inhibitor Eflornithine (DFMO).[24][25] This highlights a key advantage of targeting the more specific downstream step of hypusination, which is not as easily bypassed.
The future of this field lies in the development of next-generation inhibitors with improved specificity and pharmacokinetic properties. Furthermore, combination therapies that simultaneously target polyamine synthesis and hypusination, or pair a pathway inhibitor with traditional cytotoxic agents, represent a highly promising strategy to overcome compensatory mechanisms and enhance therapeutic efficacy.[24]
References
- Structure and Mechanism of Spermidine Synthases.
- Comparing synthesis routes for different 7-oxoheptanoic acid deriv
- Synthesis of 7-Amino-1-nitro-2-heptanone Deriv
- Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy. Unknown Source.
- What is the mechanism of Deoxyspergualin hydrochloride?.
- 7-Aminoheptanoic acid 98 929-17-9. Sigma-Aldrich.
- Identification of a spermidine biosynthetic pathway.
- Multimodal Role of Amino Acids in Microbial Control and Drug Development. PMC.
- Spermidine and Spermine Biosynthesis. PubChem - NIH.
- Inhibition of eIF5A hypusination reprogrammes metabolism and glucose handling in mouse kidney. NIH.
- The role of polyamine metabolism in cellular function and physiology. PMC - NIH.
- Targeting polyamine metabolism for cancer therapy and prevention. PMC - PubMed Central.
- Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Unknown Source.
- Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI.
- What are eIF5A inhibitors and how do they work?.
- Biosynthetic pathway of spermidine, spermine, and β-alanine.
- Significance of targeting polyamine metabolism as an antineoplastic strategy: Unique targets for polyamine analogues.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Polyamines in cell growth and cell death: Molecular mechanisms and therapeutic applications.
- Deoxyspergualin. Mode of action and clinical trials. PubMed.
- Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A)
- Targeting polyamine metabolism: a viable therapeutic/preventative solution for cancer?. Unknown Source.
- The unique hypusine modification of eIF5A promotes islet β cell inflamm
- 7-Aminoheptanoic Acid | 929-17-9. Tokyo Chemical Industry Co., Ltd.(APAC).
- Polyamines and their role in human disease – an introduction. Portland Press.
- A bacterial spermidine biosynthetic pathway via carboxyaminopropylagm
- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.
- Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applic
- Immunosuppressants Mechanism of Action - Classific
- Targeting Polyamine Metabolism: A Viable therapeutic/preventative Solution for Cancer?. Unknown Source.
- What is the mechanism of action of Deucravacitinib?.
- The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activ
- 7-Aminoheptanoic acid. PubChem.
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Methodological & Application
Application Notes and Protocols: A Guide to Enzymatic Protein Labeling Using Primary Amine Substrates
Introduction: Precision Engineering of Protein Function through Site-Specific Labeling
In the dynamic fields of proteomics, drug development, and molecular biology, the ability to covalently attach probes, tags, or therapeutic payloads to proteins with high specificity is paramount. While traditional methods often target highly abundant amino acids like lysine, leading to heterogeneous products, enzymatic approaches offer a more controlled and precise alternative.[1][2] This application note provides a detailed protocol and scientific rationale for the site-specific labeling of proteins using microbial transglutaminase (MTG), an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine.[3][4][5] We will use 7-Aminoheptanamide as an exemplary primary amine substrate to illustrate this powerful technique.
The core strength of this method lies in its enzymatic specificity. Microbial transglutaminases recognize specific glutamine-containing sequences (often referred to as "Q-tags"), enabling the directed conjugation of a wide array of molecules, from fluorescent dyes and biotin to drug-linkers, at predetermined sites on a target protein.[6][7] This level of control is crucial for preserving protein structure and function, ensuring the homogeneity of the final conjugate, and generating reliable data in downstream applications.
The Mechanism of Transglutaminase-Mediated Protein Labeling
Microbial transglutaminase facilitates a two-step acyl-transfer reaction. First, the enzyme's active site cysteine residue attacks the γ-carboxamide of a glutamine residue on the target protein, forming a covalent thioester intermediate and releasing ammonia. Subsequently, a primary amine substrate, such as this compound, attacks this intermediate, resulting in the formation of a stable isopeptide bond and regeneration of the enzyme's active site.[6]
This enzymatic process offers several advantages over conventional chemical labeling:
-
Site-Specificity: Labeling occurs at specific glutamine residues within a recognition motif, leading to a homogenous product.[4]
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (neutral pH, aqueous buffer), preserving the native structure and function of the target protein.
-
Versatility: A wide range of primary amine-containing molecules can be used as substrates, allowing for the attachment of diverse functional groups.[6]
Below is a diagram illustrating the workflow for transglutaminase-mediated protein labeling.
Caption: Workflow for transglutaminase-mediated protein labeling.
Detailed Protocol for Protein Labeling with this compound
This protocol provides a general framework for the labeling of a protein containing a transglutaminase recognition sequence (Q-tag) with this compound. Optimization of reaction conditions may be necessary for specific proteins and applications.
Materials and Reagents
-
Target protein with a Q-tag (e.g., LLQG)
-
Microbial Transglutaminase (MTG)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution (optional): 100 mM Glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Analysis reagents (SDS-PAGE gels, stains, mass spectrometry equipment)
Experimental Procedure
-
Preparation of Reagents:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in the reaction buffer.
-
Reconstitute MTG according to the manufacturer's instructions. A typical stock concentration is 1-10 mg/mL.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the target protein, this compound, and MTG. The final concentrations should be optimized, but a good starting point is a 1:50:10 molar ratio of MTG:Protein:Amine Substrate.
-
Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation. The reaction time may need to be optimized.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 10-20 mM. Glycine, a primary amine, will compete with this compound and effectively halt the labeling process.
-
-
Purification of the Labeled Protein:
-
Remove excess this compound and MTG from the labeled protein using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the properties of the target protein.
-
-
Analysis and Validation:
-
SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE. A successful labeling reaction will result in a slight increase in the molecular weight of the protein, which may or may not be visible as a distinct band shift depending on the size of the label.
-
Mass Spectrometry: For definitive confirmation of labeling and to determine the labeling efficiency, analyze the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8] The mass of the labeled protein should increase by the molecular weight of this compound minus the mass of ammonia (17 Da). Tandem mass spectrometry (MS/MS) can be used to identify the specific glutamine residue(s) that have been modified.[9][10]
-
Optimization Parameters
For novel proteins or applications, it is crucial to optimize the labeling conditions. The following table outlines key parameters and their recommended starting ranges.
| Parameter | Recommended Starting Range | Rationale |
| pH | 7.0 - 8.0 | MTG activity is optimal in this pH range.[4] |
| Temperature | 25 - 37°C | Higher temperatures can increase reaction rate but may affect protein stability. |
| Incubation Time | 1 - 4 hours | Longer incubation times can increase labeling efficiency but risk protein degradation. |
| Molar Ratios (MTG:Protein:Amine) | 1:50:10 to 1:20:100 | The optimal ratio depends on the reactivity of the Q-tag and the amine substrate. |
Visualizing the Chemical Mechanism
The following diagram illustrates the chemical transformation at the active site of transglutaminase during the labeling process.
Caption: Chemical mechanism of transglutaminase-mediated labeling.
Applications in Research and Drug Development
The ability to site-specifically label proteins with primary amines like this compound (or derivatives thereof) has a wide range of applications:
-
Fluorescent Labeling: Conjugating fluorescent probes for imaging and biophysical studies.
-
Bioconjugation: Attaching biotin for purification or detection, or polyethylene glycol (PEG) to improve protein stability and solubility.
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]
-
Proteomics: Introducing stable isotope labels for quantitative proteomics studies.[11][12]
Conclusion
Enzymatic protein labeling with microbial transglutaminase offers a robust and precise method for generating homogenous protein conjugates. By utilizing primary amine substrates, researchers can attach a diverse array of functional molecules to specific glutamine residues, enabling a wide range of applications in basic research and therapeutic development. The protocol outlined in this application note provides a solid foundation for implementing this powerful technology. As with any biochemical technique, careful optimization and rigorous analytical validation are essential for achieving reliable and reproducible results.
References
- Vertex AI Search. (2025). Chapter Seven.
- Grune, T., & Davies, K. J. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 34(5), 531-539.
- Cătană, C. S., Sonea, L., & Sima, L. E. (2018). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 19(12), 3847.
- Strop, P. (2014). Biotechnological Applications of Transglutaminases.
- Abberior GmbH. (n.d.). Recommended labeling protocols.
- Porebski, B., Rut W., & Drag M. (2017). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Gaucher, E. A., & Leary, J. A. (2000). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(5), 338-345.
- Tipton, J. D., & Tran, J. C. (2014). Top-down Proteomics: Technology Advancements and Applications to Heart Diseases.
- Hostettler, E., & Heinis, C. (2013). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 979, 115-132.
- Toby, T. K., Fornelli, L., & Kelleher, N. L. (2016). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. Annual Review of Analytical Chemistry, 9, 499-519.
- ResearchGate. (n.d.).
- Mamone, G., Nitride, C., & Picariello, G. (2011). Identification of transglutaminase-mediated deamidation sites in a recombinant α-gliadin by advanced mass-spectrometric methodologies. Journal of Mass Spectrometry, 46(1), 53-62.
- Tamura, T., & Takao, K. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules, 24(21), 3968.
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
- Lin, C. W., & Ting, A. Y. (2006). Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells. Journal of the American Chemical Society, 128(13), 4542-4543.
- Zhang, Y., & Wang, J. (2017). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 13(4), 757-765.
- Molecular Devices. (n.d.). Optimizing the labeling of proteins.
- Zhang, C., & Cui, H. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 16(34), 6185-6196.
- Steffens, C., & Spilling, C. D. (2017). Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins.
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Application Note: Functionalization of Nanoparticle Surfaces with 7-Aminoheptanamide
Introduction: The Critical Role of Surface Functionalization in Nanotechnology
The transformative potential of nanoparticles in fields ranging from targeted drug delivery to advanced diagnostics is critically dependent on the precise control of their surface chemistry. Unmodified nanoparticles often lack the required specificity and biocompatibility for advanced applications. Surface functionalization addresses this by introducing a layer of molecules that dictates the nanoparticle's interaction with its biological environment. This guide provides a detailed protocol for the functionalization of carboxylated nanoparticles with 7-Aminoheptanamide, a versatile bifunctional linker.
This compound serves as an excellent choice for a linker molecule due to its aliphatic chain, which provides a flexible spacer arm to minimize steric hindrance, and its terminal primary amine group, which offers a reactive handle for the subsequent conjugation of a wide range of biomolecules, such as antibodies, peptides, or nucleic acids.[1] This application note will detail the use of the widely adopted and robust carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), to covalently attach this compound to carboxyl-functionalized nanoparticle surfaces.[2][3]
We will delve into the mechanistic underpinnings of this chemistry, provide a step-by-step protocol, and outline a comprehensive suite of characterization techniques to ensure the successful and quantifiable functionalization of your nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nanoparticle technology through precise surface engineering.
Core Principle: Two-Step Carbodiimide-Mediated Amine Coupling
The covalent conjugation of this compound to carboxylated nanoparticles is most effectively achieved through a two-step process mediated by EDC and sulfo-NHS. This method is preferred over a one-step reaction to minimize undesirable side reactions, such as nanoparticle aggregation induced by EDC.[2]
Step 1: Activation of Carboxyl Groups
In the first step, the carboxyl groups on the nanoparticle surface are activated with EDC and sulfo-NHS in an acidic buffer (typically MES buffer, pH 4.5-6.0).[4] EDC reacts with the carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[5] This intermediate is prone to hydrolysis, which would regenerate the carboxyl group and render the activation ineffective. The inclusion of sulfo-NHS is crucial as it reacts with the O-acylisourea intermediate to form a more stable sulfo-NHS ester.[5] This amine-reactive ester has a significantly longer half-life in aqueous solution, allowing for a more efficient subsequent reaction with the amine.[2][5]
Step 2: Amine Coupling
Following the activation step and removal of excess EDC and sulfo-NHS, the this compound is introduced. The reaction buffer is adjusted to a slightly basic pH (typically PBS, pH 7.2-8.0) to ensure that the primary amine of this compound is deprotonated and thus sufficiently nucleophilic to attack the sulfo-NHS ester.[4] This results in the formation of a stable amide bond, covalently linking the this compound to the nanoparticle surface.
Visualizing the Workflow: From Activation to Functionalization
To provide a clear conceptual overview of the entire process, the following workflow diagram illustrates the key stages of nanoparticle functionalization with this compound.
Caption: Experimental workflow for the functionalization of nanoparticles.
Detailed Protocol for Functionalization of Carboxylated Nanoparticles with this compound
This protocol is designed for the functionalization of 1 mg of carboxylated nanoparticles. Adjust volumes and amounts accordingly for different quantities.
Materials:
-
Carboxylated Nanoparticles (e.g., gold, silica, or magnetic nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: 1X PBS
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
High-purity deionized (DI) water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
Part 1: Preparation of Reagents
-
Nanoparticle Suspension: Disperse 1 mg of carboxylated nanoparticles in 1 mL of Activation Buffer. Sonicate briefly if necessary to ensure a homogenous suspension.
-
This compound Solution: Prepare a 10 mg/mL stock solution of this compound in DI water. Note: The solubility of this compound in aqueous buffers should be experimentally verified. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO or DMF can be used for initial dissolution before dilution in the aqueous buffer.[6]
-
EDC/sulfo-NHS Solution: Immediately before use, prepare a fresh solution containing 10 mg/mL of EDC and 10 mg/mL of sulfo-NHS in DI water. Rationale: EDC is highly susceptible to hydrolysis in aqueous solutions; therefore, it is critical to prepare this solution immediately prior to the activation step to ensure maximum reactivity.[2]
Part 2: Activation of Nanoparticles
-
To the 1 mL nanoparticle suspension from Part 1, Step 1, add 100 µL of the freshly prepared EDC/sulfo-NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or by periodic vortexing). Rationale: This incubation period is typically sufficient for the formation of the stable sulfo-NHS ester on the nanoparticle surface.[4]
Part 3: Purification of Activated Nanoparticles
-
Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant, which contains the excess EDC, sulfo-NHS, and reaction byproducts.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.
-
Repeat the centrifugation and resuspension steps (Steps 1-3) two more times to ensure complete removal of the activation reagents. Rationale: Thorough washing is crucial to prevent the quenching of the amine reaction in the next step and to avoid unwanted side reactions.
Part 4: Coupling of this compound
-
After the final wash, resuspend the activated nanoparticle pellet in 1 mL of Coupling Buffer.
-
Add a molar excess of the this compound solution to the activated nanoparticle suspension. A typical starting point is a 10 to 50-fold molar excess relative to the estimated number of carboxyl groups on the nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. Rationale: The slightly basic pH of the Coupling Buffer facilitates the nucleophilic attack of the primary amine of this compound on the sulfo-NHS ester, forming a stable amide bond.[4]
Part 5: Quenching and Final Purification
-
Add 100 µL of Quenching Buffer to the reaction mixture and incubate for 10 minutes at room temperature. Rationale: The quenching step deactivates any remaining sulfo-NHS esters on the nanoparticle surface, preventing non-specific binding in subsequent applications.
-
Centrifuge the functionalized nanoparticles to form a pellet.
-
Remove the supernatant containing unbound this compound and quenching reagents.
-
Wash the nanoparticle pellet by resuspending in 1 mL of Washing Buffer, followed by centrifugation. Repeat this washing step two more times.
-
After the final wash, resuspend the this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS with a preservative like sodium azide).
Quantitative Data Summary
The following table provides a summary of the recommended concentrations and volumes for the functionalization protocol.
| Reagent/Parameter | Recommended Value | Rationale/Notes |
| Nanoparticle Concentration | 1 mg/mL | A standard starting concentration, can be optimized. |
| EDC Concentration | 1 mg/mL (in final reaction) | Molar excess over carboxyl groups. |
| sulfo-NHS Concentration | 1 mg/mL (in final reaction) | Typically used in slight molar excess to EDC. |
| Activation Time | 15-30 minutes | Sufficient for sulfo-NHS ester formation. |
| This compound | 10-50 fold molar excess | Ensures efficient coupling. Optimization may be required. |
| Coupling Time | 2 hours | Can be optimized (1-4 hours). |
| Activation Buffer pH | 6.0 | Optimal for EDC/sulfo-NHS activation.[4] |
| Coupling Buffer pH | 7.4 | Promotes nucleophilic attack by the amine.[4] |
Characterization of Functionalized Nanoparticles: A Multi-faceted Approach
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles with this compound and to quantify the surface amine density. A combination of techniques should be employed to obtain a comprehensive understanding of the modified nanoparticle surface.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful technique for identifying the functional groups present on the nanoparticle surface. By comparing the spectra of the initial carboxylated nanoparticles and the this compound functionalized nanoparticles, the success of the conjugation can be qualitatively assessed.
Expected Spectral Changes:
-
Decrease in Carboxyl Peaks: A reduction in the intensity of the C=O stretching vibration of the carboxylic acid (typically around 1700-1730 cm⁻¹).
-
Appearance of Amide Peaks: The formation of the amide bond will result in the appearance of new characteristic peaks:
-
N-H Stretching: The appearance of N-H stretching vibrations from the primary amine of this compound (around 3300-3500 cm⁻¹).[9]
Protocol for FTIR Analysis:
-
Prepare samples of the initial carboxylated nanoparticles and the final this compound functionalized nanoparticles by lyophilization to obtain a dry powder.
-
Acquire the FTIR spectra of the samples using an appropriate method, such as KBr pellet or Attenuated Total Reflectance (ATR).
-
Collect spectra over a range of 4000-400 cm⁻¹.
-
Baseline correct and normalize the spectra for comparison.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[10] An increase in the hydrodynamic diameter upon functionalization can indicate the successful attachment of this compound to the nanoparticle surface. DLS is also crucial for assessing the colloidal stability of the nanoparticles before and after functionalization.[11]
Expected Observations:
-
A slight increase in the average hydrodynamic diameter of the nanoparticles after functionalization with this compound.
-
A narrow size distribution (low polydispersity index, PDI) for both the initial and functionalized nanoparticles, indicating the absence of significant aggregation.
Protocol for DLS Analysis:
-
Prepare dilute suspensions of the initial and functionalized nanoparticles in a suitable buffer (e.g., PBS).
-
Ensure the samples are free of dust and large aggregates by filtering or brief centrifugation.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform multiple measurements for each sample to ensure reproducibility.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.[12] It is a powerful tool for confirming the presence of nitrogen from the this compound and for quantifying the surface coverage.
Expected Spectral Changes:
-
Appearance of Nitrogen (N 1s) Peak: The most direct evidence of successful functionalization is the appearance of a peak in the N 1s region of the XPS spectrum (binding energy around 400 eV).[13]
-
Changes in Carbon (C 1s) and Oxygen (O 1s) Spectra: The high-resolution C 1s spectrum will show a new component corresponding to the C-N bond of the amide group. The O 1s spectrum may also show changes due to the conversion of carboxylic acid groups to amide groups.
Protocol for XPS Analysis:
-
Prepare a thin film of the nanoparticles on a suitable substrate (e.g., silicon wafer).
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and N 1s regions.
-
Perform peak fitting of the high-resolution spectra to identify and quantify the different chemical states of each element.
Quantification of Surface Amine Groups
While XPS can provide quantitative information, colorimetric assays offer a simpler and more accessible method for quantifying the number of primary amine groups on the nanoparticle surface. The ninhydrin assay is a common method for this purpose.[14]
Principle of the Ninhydrin Assay:
Ninhydrin reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[1] The concentration of amine groups can be determined by measuring the absorbance of this solution and comparing it to a standard curve generated with a known concentration of an amine-containing molecule.
Protocol for Ninhydrin Assay:
-
Prepare a standard curve using a known concentration of this compound or another primary amine.
-
Disperse a known amount of the functionalized nanoparticles in a buffer.
-
Add the ninhydrin reagent to the nanoparticle suspension and the standards.
-
Heat the samples according to the assay kit instructions.
-
Centrifuge the nanoparticle samples to pellet the particles.
-
Measure the absorbance of the supernatant at 570 nm.
-
Calculate the concentration of amine groups on the nanoparticles using the standard curve.
Conclusion: A Robust Platform for Advanced Nanoparticle Applications
The successful functionalization of nanoparticle surfaces with this compound via EDC/sulfo-NHS chemistry provides a versatile and robust platform for the development of advanced nanomaterials. The terminal amine group serves as a gateway for the attachment of a vast array of targeting ligands, therapeutic agents, and imaging probes. The detailed protocols and characterization methods outlined in this application note provide a comprehensive framework for researchers to confidently and reproducibly modify their nanoparticles. By understanding the underlying chemical principles and diligently validating each step of the process, scientists can unlock the full potential of their nanoparticle systems for groundbreaking applications in medicine and beyond.
References
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- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). Nanoscale Advances.
- Instructions - edc. (n.d.). Thermo Fisher Scientific.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology.
- Jans, H., Liu, X., Austin, L., Maes, G., & Huo, Q. (2009). Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies. Analytical Chemistry.
- Goormaghtigh, E., et al. (2021).
- Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018). Analytical Chemistry.
- Protocol for conjugation of 7-amino 4-methylcoumarin to nanoparticles with free carboxyl groups on the surface? (2017).
- XPS analysis results of the amine functionalized HCP sample. (n.d.).
- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023).
- Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2018). Frontiers in Chemistry.
- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). Nanoscale Advances.
- X-ray Photoelectron Spectroscopy Characterization of Gold Nanoparticles Functionalized With Amine-Terminated Alkanethiols. (2007). Journal of Nanoscience and Nanotechnology.
- Dynamic Light Scattering as a Powerful Tool for Gold Nanoparticle Bioconjugation and Biomolecular Binding Studies. (2009).
- XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. (2008).
- FTIR Analysis for Biomolecules. (2024). Rocky Mountain Labs.
- A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. (n.d.).
- Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). (n.d.).
- Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. (2012). Methods in Molecular Biology.
- Dynamic Light Scattering (DLS). (n.d.).
- Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs.
- Quantification of Nanomaterial Surfaces. (2021). Accounts of Chemical Research.
- Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (2014).
- Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019).
- EDC/NHS conjugation: Is it possible to activate amine first? (2022).
- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). Journal of Pharmaceutical and Biomedical Analysis.
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- 11. Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing 7-Aminoheptanamide derivatives for post-translational protein modification.
Application Note: Precision Bioconjugation Using 7-Aminoheptanamide Derivatives
Executive Summary
This guide details the protocol for utilizing This compound derivatives as high-efficiency substrates for site-specific protein modification. While traditional conjugation methods (NHS-esters, Maleimides) often result in heterogeneous products, enzymatic conjugation using Microbial Transglutaminase (mTGase) allows for precise, stoichiometric labeling.[1][2]
The This compound scaffold serves as an optimized "lysine mimic." Its 7-carbon aliphatic chain provides the necessary steric flexibility to penetrate the catalytic tunnel of mTGase, facilitating the acyl-transfer reaction to glutamine residues (specifically Q295 in IgG1 antibodies) with superior efficiency compared to shorter linkers like ethylenediamine.
Target Audience: Drug discovery scientists (ADCs), Chemical Biologists, and Protein Engineers.
Scientific Background & Mechanism
The Challenge: Stochastic vs. Site-Specific
Conventional chemical conjugation targets surface-accessible lysines (~40 per antibody) or reduced cysteines. This yields a heterogeneous mixture of conjugates with varying Drug-to-Antibody Ratios (DARs), leading to inconsistent pharmacokinetics (PK) and therapeutic windows.
The Solution: Chemo-Enzymatic Ligation
Microbial Transglutaminase (mTGase, EC 2.3.2.[3]13) catalyzes the formation of an isopeptide bond between the
Why this compound?
mTGase exhibits substrate specificity for primary amines attached to aliphatic spacers. Research indicates that spacers with lengths
-
Steric Reach: It allows the reactive amine to reach the catalytic cysteine (Cys64) of mTGase even when the target glutamine is partially buried.
-
Hydrophobic Shielding: The aliphatic chain can modulate the solubility of hydrophobic payloads (e.g., cytotoxic drugs) during the transition state.
Mechanism of Action
Figure 1: The catalytic cycle of mTGase.[1][2] The this compound derivative acts as the nucleophilic acyl acceptor, replacing the ammonia leaving group.
Experimental Materials
| Component | Specification | Function |
| Target Protein | Aglycosylated IgG1 (N297Q or PNGase F treated) | Contains reactive Gln295.[1] |
| Substrate | This compound-X (X = Azide, Drug, Fluorophore) | The nucleophilic linker. |
| Enzyme | Recombinant mTGase (Zedira or similar) | Catalyst (>30 U/mg). |
| Buffer A | PBS, pH 7.4 or Tris-HCl, pH 8.0 | Reaction medium. |
| Purification | Protein A or Size Exclusion (SEC) | Removal of excess linker/enzyme. |
Detailed Protocol: Antibody Conjugation
This protocol assumes the modification of a human IgG1 antibody at the conserved Glutamine-295 (Q295) position.[3][4]
Phase 1: Antibody Deglycosylation (Pre-requisite)
Context: In native IgG1, the glycan at N297 sterically hinders mTGase access to Q295.[1][3] Removal is mandatory.
-
Prepare Antibody: Dilute IgG1 to 1–5 mg/mL in PBS (pH 7.4).
-
Add PNGase F: Add 1 Unit of PNGase F per 10 µg of IgG.
-
Incubate: 37°C for 4–16 hours.
-
Verification: Analyze via SDS-PAGE or LC-MS. A shift in Heavy Chain (HC) mass (~1450 Da loss) confirms deglycosylation.
Phase 2: mTGase-Mediated Conjugation
Context: The this compound derivative is coupled to the exposed Q295.
-
Equilibration: Ensure the deglycosylated antibody is in a non-amine buffer (PBS is ideal; avoid Tris during conjugation if possible, though mTGase tolerates it better than NHS reactions).
-
Reaction Mix:
-
Antibody: 1 mg/mL (final concentration).
-
Linker: Add this compound derivative at 20–80 molar excess over antibody. (Start with 40x).
-
Enzyme: Add mTGase at 1–5 Units/mg of antibody.
-
-
Incubation: Incubate at 22°C (Room Temp) or 37°C for 16–20 hours.
-
Note: 37°C accelerates the reaction but may degrade unstable payloads.
-
-
Quenching: Stop reaction by adding excess ammonium chloride or via immediate purification.
Phase 3: Purification
-
Method: Use Protein A chromatography to remove excess linker and enzyme (mTGase does not bind Protein A).
-
Buffer Exchange: Dialyze into storage buffer (e.g., Histidine-Acetate pH 6.0 + Trehalose).
Workflow Visualization
Figure 2: Step-by-step workflow for generating site-specific conjugates using this compound linkers.
Quality Control & Validation
To ensure the protocol was successful, the following validation steps are critical:
| Method | Purpose | Expected Result |
| HIC-HPLC | Determine Drug-Antibody Ratio (DAR). | Single peak shifting to higher retention time (hydrophobic payload). Target DAR = 2.0 (one per Heavy Chain).[1] |
| LC-MS (Reducing) | Verify covalent attachment. | Heavy chain mass increase corresponding exactly to +1 Linker Mass - 17 Da (NH3 loss). |
| SEC-HPLC | Check for aggregation. | >95% Monomer. mTGase can cause cross-linking if conditions are not optimized. |
Troubleshooting Guide:
-
Low Conjugation Yield: Increase linker molar excess (up to 100x) or reaction time. Ensure the antibody is fully deglycosylated.
-
Aggregation: Reduce enzyme concentration. This compound linkers are hydrophobic; add 5-10% propylene glycol if the payload precipitates.
References
-
Jeger, S., et al. (2010).[1] "Site-specific and stoichiometric modification of antibodies by bacterial transglutaminase." Angewandte Chemie International Edition. Link
-
Ohtsuka, T., et al. (2000).[5][6] "Substrate Specificities of Microbial Transglutaminase for Primary Amines." Journal of Agricultural and Food Chemistry. Link
-
Dennler, P., et al. (2014).[1] "Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates."[7] Bioconjugate Chemistry. Link
-
Strop, P. (2014).[1] "Versatility of microbial transglutaminase." Bioconjugate Chemistry. Link
-
Spycher, P.R., et al. (2017). "Dual-site specific antibody conjugates by a combination of enzymatic and chemical methods."[3] ChemBioChem. Link
Sources
- 1. ararisbiotech.com [ararisbiotech.com]
- 2. Microbial transglutaminase for site-specific protein conjugation - Blog - Zedira GmbH [zedira.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificities of microbial transglutaminase for primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2017147542A2 - Optimized transglutaminase site-specific antibody conjugation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Techniques for enhancing the solubility of 7-Aminoheptanamide-modified biomolecules.
Technical Support Center: Solubility Enhancement for 7-Aminoheptanamide Modified Biomolecules
Executive Summary
The This compound moiety serves as a critical C7-alkyl spacer in bioconjugation, often used to extend linker length in PROTACs, antibody-drug conjugates (ADCs), and peptide therapeutics. However, its structural core—a 7-carbon aliphatic chain—introduces significant hydrophobicity.[1] Unlike hydrophilic PEG spacers, this alkyl chain drives hydrophobic collapse and aggregation, particularly when multiple copies are conjugated to a single biomolecule.
This guide provides a self-validating troubleshooting framework to overcome these solubility challenges across three critical phases: Stock Preparation , Purification , and Formulation .
Part 1: Diagnostic & Troubleshooting Guide
Phase 1: Synthesis & Stock Preparation
The most common failure point is the initial dissolution of the this compound reagent or the immediate "crashing out" upon addition to the reaction buffer.
Q: My this compound stock solution precipitates immediately upon adding water. How do I dissolve it? A: Do not use water as the primary solvent. The C7 alkyl chain renders the neutral molecule poorly soluble in aqueous media.
-
The Fix: Dissolve the reagent in an organic cosolvent first.
-
Recommended Solvents: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Protocol: Prepare a 100 mM – 500 mM stock in 100% DMSO. Only dilute into the aqueous reaction buffer immediately before use.
-
-
The Mechanism: The organic solvent disrupts the van der Waals forces between the alkyl chains, preventing the formation of crystalline aggregates before the reaction can occur.
Q: I am using the HCl salt of this compound, but it still aggregates in my phosphate buffer (pH 7.4). Why? A: This is likely due to the "Salting Out" effect or premature deprotonation.
-
The Fix: Check the ionic strength and pH.
-
pH Strategy: The primary amine has a pKa
10.0. At pH 7.4, it is protonated ( ), which aids solubility. However, high salt concentrations (e.g., >150 mM NaCl) can shield this charge, allowing the hydrophobic C7 chains to drive aggregation. -
Action: Lower the buffer salt concentration to <50 mM during the conjugation step. Alternatively, lower the pH to 5.5–6.0 (if your biomolecule tolerates it) to maximize the ionization of the amine.
-
Phase 2: Purification & Isolation
Aggregates often form during dialysis or clog HPLC columns due to hydrophobic interaction with the stationary phase.
Q: My conjugate elutes as a broad, tailing peak on RP-HPLC, or I see high backpressure. A: The hydrophobic C7 linker is interacting too strongly with the C18 column, or the conjugate is precipitating on the column head.
-
The Fix: Modify the Mobile Phase.
-
Protocol: Switch to a C4 or Phenyl-Hexyl column, which has weaker hydrophobic retention than C18.
-
Additive: Add 0.1% TFA (Trifluoroacetic acid) or Formic Acid to the mobile phase. This ion-pairs with the amine, improving peak shape.
-
Temperature: Run the column at 40°C – 50°C . Elevated temperature increases the solubility of hydrophobic peptides and reduces secondary structure formation.
-
Q: The sample precipitates inside the dialysis tubing. A: Dialysis removes the solubilizing organic cosolvents (DMSO/DMF) faster than the biomolecule can re-fold, exposing the hydrophobic linkers to water.
-
The Fix: Stepwise Dialysis.
-
Step 1: Dialyze against a buffer containing 10% DMSO or 0.5 M Urea to maintain solubility.
-
Step 2: Dialyze against the final buffer containing a solubility enhancer (e.g., 50 mM L-Arginine or 0.05% Tween-20).
-
Mechanism: L-Arginine acts as a chaotrope that suppresses protein aggregation by interacting with hydrophobic patches.
-
Phase 3: Formulation & Storage
Long-term stability requires preventing the slow thermodynamic alignment of alkyl chains.
Q: My sample was clear but developed a white precipitate after 24 hours at 4°C. A: This is "Cold Denaturation" or thermodynamic aggregation. Hydrophobic interactions are temperature-dependent; sometimes cooling reduces solubility for specific alkyl-modified constructs.
-
The Fix: Cryoprotectants and Surfactants.
-
Add Excipients: Add Trehalose (5-10% w/v) or Sucrose . These sugars preferentially exclude water from the protein surface, stabilizing the native state.
-
Surfactant: Add Polysorbate 80 (Tween 80) or Poloxamer 188 at 0.01% – 0.05%. The surfactant creates a micellar shield around the hydrophobic C7 alkyl chain, preventing intermolecular association.
-
Part 2: Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for rescuing a precipitating this compound conjugate.
Caption: Decision tree for troubleshooting solubility issues with hydrophobic alkyl-linker conjugates.
Part 3: Quantitative Data & Reference Tables
Table 1: Solubility Enhancers for C7-Alkyl Conjugates
Use this table to select the correct additive based on your experimental stage.
| Additive Class | Specific Agent | Recommended Conc. | Mechanism of Action | Best For |
| Cosolvent | DMSO / DMF | 5% – 20% (v/v) | Disrupts hydrophobic interactions directly. | Synthesis & Initial Dissolution |
| Amino Acid | L-Arginine / L-Glutamic Acid | 50 mM – 500 mM | Suppresses aggregation via weak binding to hydrophobic patches [1]. | Refolding & Dialysis |
| Surfactant | Polysorbate 20/80 | 0.01% – 0.05% (w/v) | Forms micelles around the C7 alkyl chain. | Final Formulation & Storage |
| Cyclodextrin | HP-β-Cyclodextrin | 1 – 5 molar equivalents | Encapsulates the hydrophobic alkyl chain in its cavity [2]. | Small Peptide Conjugates |
| Chaotrope | Urea | 2 M – 8 M | Unfolds aggregates (reversible). | Rescuing crashed precipitates |
Part 4: Scientific Rationale & Causality
1. The Hydrophobic Effect of the C7 Spacer
The this compound moiety contains a heptyl (
2. The Role of Charge (pKa) The terminal amine of this compound has a pKa of approximately 10.0.
-
pH < 9: The group is positively charged (
). Electrostatic repulsion helps keep molecules apart. -
pH > 9: The group becomes neutral (
). Without the charge, the hydrophobic effect dominates, leading to rapid precipitation. -
Protocol Implication: Always maintain the buffer pH at least 2 units below the pKa (i.e., pH < 8) during handling to ensure solubility [4].
3. Arginine vs. Salt While NaCl shields charges and can promote hydrophobic aggregation ("salting out"), L-Arginine hydrochloride acts differently. The guanidinium group of Arginine interacts favorably with aromatic and aliphatic residues, effectively "masking" the hydrophobicity of the C7 linker without denaturing the protein [1].
References
-
Arakawa, T., et al. (2007). "Suppression of protein interactions by arginine: A proposed mechanism of the arginine effects." Biophysical Chemistry.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Chandler, D. (2005). "Interfaces and the driving force of hydrophobic assembly." Nature.
-
Golovanov, A. P., et al. (2004). "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.
Sources
Technical Support Center: Stability & Degradation of 7-Aminoheptanamide
Introduction
Welcome to the technical support hub for 7-Aminoheptanamide . As a bifunctional C7 building block (possessing both a primary amine and a primary amide), this compound presents unique stability challenges distinct from shorter-chain analogues like GABA or lysine.
This guide addresses the critical material attributes (CMAs) affecting the integrity of this compound during storage, synthesis, and formulation. It is designed to help you distinguish between intrinsic instability (cyclization, hydrolysis) and extrinsic degradation (oxidation), providing actionable protocols for detection and mitigation.
Section 1: Degradation Pathways & Mechanisms
Q1: What are the primary degradation products I should expect?
A: You must monitor three distinct pathways: Hydrolysis , Cyclization , and Oxidative Deamination .
Unlike 6-aminocaproic acid (which readily forms the 7-membered Caprolactam), this compound has a kinetic barrier to cyclization due to the formation of an 8-membered ring (Enantholactam). However, under thermal stress or specific pH conditions, this pathway becomes significant.
The Three Critical Pathways:
-
Hydrolysis (Acid/Base Catalyzed): The terminal amide group (
) hydrolyzes to 7-Aminoheptanoic Acid , releasing ammonia. This is the dominant pathway in aqueous solutions. -
Cyclization (Intramolecular Transamidation): The primary amine attacks the amide carbonyl, releasing ammonia to form 2-Azacyclooctanone (Enantholactam) . This is an 8-membered lactam ring.
-
Oxidative Deamination: The primary amine is susceptible to oxidation by peroxides or air, leading to 7-Oxoheptanamide (aldehyde) or N-oxides.
Pathway Visualization
Figure 1: Degradation map of this compound showing the competition between hydrolysis, cyclization, and oxidation.[1]
Section 2: Analytical Method Troubleshooting
Q2: My HPLC peaks are splitting, and I have no retention on C18 columns. How do I fix this?
A: this compound is highly polar and basic. Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails due to "phase collapse" or lack of interaction.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Switching to HILIC mode allows for the retention of the polar amine and separation of the neutral lactam impurity.
Recommended Protocol: HILIC-MS/CAD
| Parameter | Specification | Causality / Rationale |
| Column | Amide-functionalized or Zwitterionic HILIC (e.g., BEH Amide, ZIC-HILIC) | Provides hydrogen bonding retention for the polar amide/amine groups. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water | Low pH ensures the amine is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | High organic content is required for HILIC retention mechanisms. |
| Gradient | 90% B to 60% B over 10 mins | Elutes the less polar lactam first, followed by the amide and acid. |
| Detection | MS (ESI+) or CAD | Critical: This compound lacks a strong UV chromophore. UV at 210 nm is non-specific and noisy. |
Troubleshooting Checklist:
-
Issue: Drifting Retention Times.
-
Fix: Ensure column equilibration time is at least 20 column volumes. HILIC water layers take longer to stabilize than RPLC.
-
-
Issue: Double Peaks.
-
Fix: Check your sample diluent. In HILIC, the sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting 100% aqueous samples destroys the peak shape.
-
Section 3: Forced Degradation (Stress Testing)
Q3: How do I validate my method using forced degradation?
A: You must prove your method can separate the parent compound from its degradation products. Because this compound is robust, "gentle" stress conditions often yield no results. Use the following targeted stress conditions.
Stress Testing Protocol
| Stress Type | Condition | Target Degradant | Mechanism |
| Acid Hydrolysis | 1N HCl, 80°C, 4 hours | 7-Aminoheptanoic Acid | Amide bond cleavage. |
| Base Hydrolysis | 0.1N NaOH, 60°C, 2 hours | 7-Aminoheptanoic Acid | Rapid saponification. Note: High base can damage silica columns; neutralize before injection. |
| Oxidation | 3% | N-Oxides / Aldehydes | Radical attack on the primary amine. |
| Thermal | Solid state, 105°C, 3 days | Enantholactam / Dimers | Favors dehydration and transamidation (cyclization). |
Validation Check:
If you observe a new peak at M-17 (loss of
Section 4: Storage & Handling FAQs
Q4: Is this compound hygroscopic?
A: Yes. As a short-chain amino-amide, it can absorb atmospheric moisture. Water facilitates hydrolysis and lowers the energy barrier for cyclization.
-
Recommendation: Store in desiccated, foil-sealed containers at -20°C for long-term standards.
Q5: Can I use UV detection if I don't have a Mass Spec?
A: Only with derivatization. The aliphatic backbone is UV-transparent.
-
Workaround: Use FMOC-Cl or OPA (o-Phthalaldehyde) derivatization to tag the primary amine. This adds a chromophore/fluorophore, allowing standard UV/Fluorescence detection. Note: This will not detect the lactam impurity if the ring nitrogen is not reactive to the tag.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345 (Analogous Structures). Retrieved from [Link]
-
Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017).[2][3] Retrieved from [Link]
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis: Nitrogen Blowdown. Retrieved from [Link]
Sources
Strategies to minimize the formation of byproducts in 7-Aminoheptanamide reactions
Welcome to the Technical Support Center for 7-Aminoheptanamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for the successful synthesis of this compound, with a primary focus on minimizing byproduct formation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you achieve the highest possible yield and purity in your reactions.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in pharmaceutical and materials science, prized for its linear carbon chain and terminal functional groups. Its synthesis, typically involving the amidation of 7-aminoheptanoic acid, presents a unique set of challenges. The bifunctional nature of the starting material, possessing both a nucleophilic amine and an electrophilic carboxylic acid, creates a competitive environment where intramolecular and intermolecular side reactions can significantly reduce the yield of the desired product.
This guide will walk you through the key considerations for a successful this compound synthesis, from understanding the reaction mechanism to implementing practical strategies for byproduct mitigation and product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in a this compound synthesis?
The two major byproducts in the amidation of 7-aminoheptanoic acid are the result of competing reactions:
-
Intramolecular Cyclization: This leads to the formation of an eight-membered cyclic lactam, azocan-2-one . This is a common side reaction for medium-chain amino acids.
-
Intermolecular Condensation: This results in the formation of oligomers or polymers of 7-aminoheptanoic acid, where multiple molecules react with each other to form polyamide chains.
Q2: How do these byproducts form?
Byproduct formation is a consequence of the reactivity of the starting material, 7-aminoheptanoic acid. The amine group of one molecule can attack the activated carboxylic acid of another molecule (leading to oligomers), or the amine and carboxylic acid groups within the same molecule can react (leading to the lactam). The reaction conditions, particularly temperature and the choice of activating agent, play a crucial role in determining the predominant reaction pathway.
Q3: What is the most critical factor in minimizing byproduct formation?
The most critical factor is the strategic activation of the carboxylic acid group and the control of reaction conditions to favor the desired intermolecular amidation over the undesired side reactions. This involves a careful selection of coupling reagents, reaction temperature, and potentially the use of protecting groups.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Inefficient activation of the carboxylic acid.- Predominance of lactam or oligomer formation.- Suboptimal reaction temperature. | - Utilize a highly efficient coupling reagent system such as EDC/HOBt or HATU.[1][2]- Employ a lower reaction temperature (e.g., 0 °C to room temperature) to disfavor the entropically favored cyclization.- Consider using a protecting group for the amine functionality. |
| Significant lactam (azocan-2-one) byproduct | - High reaction temperatures.- Use of a coupling reagent that promotes intramolecular reactions.- Dilute reaction conditions that favor intramolecular cyclization. | - Maintain a low reaction temperature throughout the addition of the coupling reagent and the reaction period.- Increase the concentration of the reaction mixture to favor intermolecular reactions.- Choose a coupling reagent less prone to promoting cyclization. |
| Formation of insoluble polymer/oligomer | - High concentration of reactants.- Prolonged reaction times at elevated temperatures.- Absence of a suitable amine nucleophile to trap the activated carboxylic acid. | - Control the stoichiometry of the reactants carefully.- Add the activating agent portion-wise to maintain a low concentration of the activated intermediate.- Ensure the immediate availability of the amine nucleophile for the amidation reaction. |
| Difficulty in purifying the final product | - Similar polarities of this compound, the lactam byproduct, and short-chain oligomers. | - Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for effective separation.- Consider crystallization as a final purification step to obtain high-purity this compound.[3] |
Experimental Protocols and Strategies
Core Reaction: Amidation of 7-Aminoheptanoic Acid
The primary transformation is the formation of an amide bond. A common and effective method involves the use of coupling reagents widely employed in peptide synthesis.
Caption: General reaction scheme for this compound synthesis.
Strategy 1: Optimized Coupling Reaction without Protecting Groups
This approach is often preferred for its atom economy and fewer synthetic steps. Success hinges on precise control of reaction conditions.
Recommended Coupling System: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a robust system for amide bond formation that can suppress some side reactions.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 7-aminoheptanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Addition of HOBt: Add HOBt (1.1 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to minimize side reactions.
-
Addition of EDC: Slowly add EDC hydrochloride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Activation: Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the activated HOBt-ester.
-
Amine Addition: Add the desired amine (e.g., ammonia solution or an amine dissolved in the reaction solvent) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, proceed with an appropriate work-up to remove the urea byproduct and unreacted reagents, followed by purification, typically by column chromatography.
Caption: Workflow for EDC/HOBt mediated amidation.
Strategy 2: Amine Protection to Prevent Side Reactions
For challenging syntheses or when the highest purity is required, protecting the amine group of 7-aminoheptanoic acid can significantly reduce the formation of oligomers. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.
Step-by-Step Protocol:
-
Protection: Protect the amine group of 7-aminoheptanoic acid with a suitable protecting group (e.g., Boc anhydride).
-
Amidation: Perform the amidation reaction on the N-protected 7-aminoheptanoic acid using the desired amine and a coupling reagent (e.g., EDC/HOBt or HATU). The reaction can often be performed at room temperature due to the reduced risk of side reactions.
-
Deprotection: After the amide bond is formed, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid (TFA) for a Boc group).
-
Purification: Purify the final this compound product.
Caption: Workflow for amidation using a protecting group strategy.
Purification Strategies
Effective purification is crucial for obtaining high-purity this compound.
-
Extraction: A standard aqueous work-up can help remove water-soluble byproducts, such as the urea formed from EDC.
-
Column Chromatography: This is the most effective method for separating this compound from the lactam byproduct and short-chain oligomers. A silica gel column with a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective.
-
Crystallization: If the synthesized this compound is a solid, crystallization from a suitable solvent system can be an excellent final step to achieve high purity.[3]
Conclusion: A Pathway to Success
The synthesis of this compound, while presenting challenges, can be successfully achieved with a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully selecting your synthetic strategy, optimizing reaction conditions, and employing robust purification techniques, you can minimize the formation of byproducts and obtain a high yield of pure this compound for your research and development needs.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. National Center for Biotechnology Information. [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Europe PMC. [Link]
-
Purification. University of Rochester. [Link]
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
-
Polymeric amides from omega‐amino acids. ResearchGate. [Link]
- N-formylation of amino carboxylic compounds with formamide.
-
Biocatalytic amide bond formation. Royal Society of Chemistry. [Link]
-
What is the correct order of addition for EDCI and HOBt? Reddit. [Link]
-
Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]
-
Omega amino acids in peptide design: incorporation into helices. National Center for Biotechnology Information. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information. [Link]
-
A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Organic Chemistry Portal. [Link]
-
Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. [Link]
-
Amino Acid Synthesis by Leverage the Gabriel Synthesis. YouTube. [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Publications. [Link]
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
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How to prevent and reverse aggregation of proteins modified with 7-Aminoheptanamide
Topic: Prevention and Reversal of Aggregation in 7-Aminoheptanamide (7-AHA) Conjugates Support Level: Tier 3 (Advanced Application Science) Audience: Protein Chemists, Formulation Scientists, Drug Development Leads
Executive Summary: The "Hydrophobic Burden" Challenge
Modifying proteins with This compound (7-AHA) or related C7-alkyl linkers introduces a distinct physicochemical challenge: the Hydrophobic Burden . While the amide moiety is polar, the heptyl (7-carbon) alkyl chain creates a localized hydrophobic patch on the protein surface. When multiple copies of this linker are conjugated (high Degree of Labeling, DOL), these patches act as "sticky" nucleation sites, driving thermodynamically favorable self-association and precipitation.
This guide provides a self-validating troubleshooting framework to manage this hydrophobicity, ensuring monomeric stability during conjugation, purification, and storage.
Part 1: Diagnostic & Prevention (The Reaction Phase)
Q1: Why does my protein precipitate immediately upon adding the 7-AHA reagent?
Diagnosis: This is likely "Shock Aggregation" caused by local solvent incompatibility or rapid isoelectric point (pI) shifting.
Mechanism: The 7-AHA reagent is likely dissolved in an organic solvent (DMSO/DMF). When a droplet hits the aqueous protein buffer, the local organic concentration spikes, unfolding the protein locally. Simultaneously, if the modification targets surface charges (e.g., Lysine
Troubleshooting Protocol:
-
Optimize Solvent Integration:
-
Do not add the reagent directly. Dilute the 7-AHA stock into the reaction buffer (if solubility permits) or use a step-wise addition method.
-
Protocol: Add the reagent in 5–10 aliquots over 5 minutes with continuous, vigorous stirring (magnetic flea or overhead stirrer). This prevents local high-concentration hotspots.
-
-
The "Cosolvent Cushion":
-
Pre-condition the protein buffer with 5–10% glycerol or propylene glycol before adding the reagent. This increases the solvation capacity for the hydrophobic alkyl chain during the transition state.
-
-
Check the pI Shift:
-
If 7-AHA modifies Lysines (loss of positive charge), the pI will drop. If your reaction pH is close to the new pI, precipitation is inevitable.
-
Action: Shift reaction pH at least 1.0–1.5 units away from the theoretical new pI.
-
Q2: How do I control the Degree of Labeling (DOL) to prevent "Over-Hydrophobization"?
Insight: There is a critical "tipping point" for hydrophobic modifications. For many IgGs or enzymes, a DOL > 4 with a C7 linker triggers exponential aggregation.
Optimization Workflow:
-
Perform a Stoichiometry Scout:
-
Run parallel small-scale reactions with Reagent:Protein molar ratios of 5:1, 10:1, and 20:1.
-
-
Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography):
-
Do not rely solely on UV absorbance. HIC separates species by hydrophobicity.
-
Target: Select the ratio that yields the maximum DOL without generating a broad, late-eluting "smear" (indicative of heterogeneous aggregates).
-
-
Quench Early:
-
Do not let the reaction run to completion if it risks over-labeling. Quench with excess Tris or Glycine once the target DOL is reached.
-
Part 2: Formulation & Stabilization (The Storage Phase)
Q3: What specific additives stabilize the C7-heptyl chain in solution?
Recommendation: You must mask the hydrophobic alkyl chain from neighboring proteins. Standard buffers (PBS) are often insufficient.
The "Arg-Glu" Shielding System: The combination of L-Arginine and L-Glutamate is superior to Arginine alone for hydrophobic conjugates.
-
Mechanism: Arginine (cationic) interacts with aromatic/anionic residues, while Glutamate (anionic) interacts with cationic patches. Together, they increase the surface tension of water and preferentially exclude themselves from the protein interface, forcing the protein to remain hydrated (preferential hydration).
Stabilization Buffer Recipe (Self-Validating):
| Component | Concentration | Function |
|---|---|---|
| L-Arginine HCl | 50 mM | Suppresses protein-protein hydrophobic contacts [1]. |
| L-Glutamate | 50 mM | Synergistic stabilizer; counter-ion for Arginine. |
| Trehalose | 5–10% (w/v) | Preferential hydration; stabilizes native fold. |
| Polysorbate 80 (PS-80) | 0.01–0.05% | Critical: Micellar sink. PS-80 micelles can transiently sequester the C7 alkyl chains, preventing them from interlocking. |
Q4: Can I use Cyclodextrins?
Yes. Hydroxypropyl-
-
Why: The hydrophobic cavity of the cyclodextrin can encapsulate the heptyl chain of 7-AHA, effectively "hiding" it from the solvent while the outer shell remains hydrophilic.
-
Dosage: 1–5 molar equivalents relative to the 7-AHA moiety (not just the protein).
Part 3: Reversal & Recovery (The Rescue Phase)
Q5: My conjugate has already precipitated. Can I reverse it without destroying activity?
Answer: It depends on the aggregation state. "Amorphous" precipitates driven by hydrophobicity are often reversible. "Amyloid-like" fibrils are usually not.
The "Pulse-Renature" Protocol: Do not immediately jump to 8M Urea. Try mild solubilization first.
Step 1: Mild Solubilization (The "Nondetergent Sulfobetaine" Method)
-
Harvest precipitate via centrifugation (10,000 x g, 5 min).
-
Resuspend pellet in Buffer A : 50 mM Tris, 1.0 M NDSB-201 (Non-detergent sulfobetaine), pH 8.0.
-
Why NDSB? It prevents hydrophobic aggregation without denaturing the protein backbone [2].[1]
-
-
Incubate at 4°C for 2-4 hours with gentle rocking.
Step 2: Chaotropic Refolding (If Step 1 fails)
-
Solubilize pellet in Buffer B : 6 M Guanidine HCl, 10 mM DTT.
-
Rapid Dilution Refolding:
-
Dilute the solubilized protein 100-fold dropwise into Refolding Buffer : 50 mM Tris, 0.5 M L-Arginine, 2 mM GSH / 0.2 mM GSSG (redox pair), pH 8.0.
-
Note: The high dilution factor is critical to favor intramolecular folding over intermolecular aggregation.
-
Visualizing the Aggregation Pathway
The following diagram illustrates the mechanism of Hydrophobic Zippering caused by 7-AHA and the intervention points.
Figure 1: The Hydrophobic Zippering pathway induced by 7-AHA modification. Blue dashed lines indicate prevention strategies; green dashed lines indicate reversal protocols.
Part 4: Analytical Validation
Q6: How do I distinguish "good" monomer from "bad" soluble aggregates?
Warning: Standard Size Exclusion Chromatography (SEC) can be misleading. Hydrophobic conjugates often adsorb to the SEC column matrix, disappearing from the chromatogram or eluting late (appearing smaller).
Required Analytics:
-
SEC-MALS (Multi-Angle Light Scattering): Measures absolute molar mass independent of elution volume. This confirms if the peak is a monomer or a compact dimer.
-
Mobile Phase Modifier: Add 10–15% Isopropanol or 200 mM Arginine to your SEC running buffer. This prevents the hydrophobic 7-AHA moiety from sticking to the column stationary phase, ensuring accurate recovery and sizing [3].
References
-
Golovanov, A. P., et al. (2004). "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.
-
Vuillard, L., et al. (1998). "Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification." Biochemical Journal.
-
Arakawa, T., et al. (2007). "Suppression of protein interactions by arginine: A proposed mechanism of the arginine effect." Biophysical Chemistry.
-
Kudou, M., et al. (2003). "Refolding of proteins by additives that suppress aggregation during refolding." Journal of Biochemistry.
Sources
Validation & Comparative
Quantitative Analytical Frameworks for Validating 7-Aminoheptanamide Linker Conjugation
Topic: Quantitative Analytical Methods for Validating 7-Aminoheptanamide Conjugation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The integration of aliphatic linkers like This compound is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-functionalized biomaterials. While the 7-carbon alkyl chain provides essential spatial separation, its lack of strong UV chromophores and the ubiquity of aliphatic signals in biological matrices make validation notoriously difficult.
This guide moves beyond basic "synthesis checking" to provide a rigorous, quantitative framework for validating conjugation. We compare three distinct analytical tiers: LC-MS/HRMS (for absolute identity and sensitivity), Quantitative NMR (qNMR) (for structural stoichiometry), and Colorimetric Assays (for rapid kinetic monitoring).
Comparative Analytical Matrix
The following table synthesizes the performance metrics of the primary validation methods. Use this to select the appropriate modality based on your development stage.
| Feature | LC-MS / HRMS | Quantitative NMR (qNMR) | Colorimetric (TNBS/Ninhydrin) |
| Primary Utility | Trace impurity ID & Absolute Quantification | Structural verification & Molar Ratios | Reaction kinetics & Endpoint monitoring |
| Sensitivity (LOD) | Femtomole range ( | Micromole range ( | Nanomole range ( |
| Specific Challenge | Ionization suppression by aliphatic chains | Signal overlap in the alkyl region (1.2–1.8 ppm) | False positives from other nucleophiles |
| Throughput | High (with autosampler) | Low to Medium | High (Plate-based) |
| Destructive? | Yes | No | Yes |
Method A: LC-MS/HRMS (The Gold Standard for Identity)
Why this method? High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is the only method capable of resolving the specific mass shift induced by this compound conjugation (+142.11 Da typically, assuming amide bond formation) while simultaneously detecting unreacted linker and side-products.
Experimental Protocol
-
Sample Preparation:
-
Dissolve conjugate in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Target concentration: 1–10 µM.
-
Critical Step: If the scaffold is a protein (ADC), perform deglycosylation (PNGase F) and reduction (DTT) to simplify the spectra.
-
-
Chromatography (UPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Gradient: 5% to 95% B over 10 mins (A: Water + 0.1% FA; B: ACN + 0.1% FA).
-
Note: this compound is moderately hydrophobic. Expect elution in the middle of the gradient.
-
-
MS Settings (Q-TOF or Orbitrap):
-
Mode: ESI Positive.
-
Scan Range: m/z 100–2000.
-
Target Ion: Look for
of the scaffold + 127.1 Da (if losing -OH and -H during condensation) or +142 Da depending on the leaving group chemistry.
-
Data Interpretation
-
Conjugation Efficiency Calculation:
(Note: This assumes similar ionization efficiency. For absolute quantitation, a standard curve of the isolated conjugate is required.)
Method B: Quantitative NMR (qNMR) (The Structural Validator)
Why this method? Mass spectrometry confirms mass, but not connectivity. qNMR is essential to prove that the amine of the this compound reacted (forming a secondary amide) rather than a competitive site on the scaffold. It also provides absolute purity data without needing a reference standard of the final product.
Experimental Protocol
-
Internal Standard Selection:
-
Use Maleic Acid or 1,3,5-Trimethoxybenzene . These provide sharp singlets in non-crowded regions (6.0–7.0 ppm) distinct from the alkyl chain of the heptanamide.
-
-
Acquisition Parameters:
-
Solvent: DMSO-
(prevents exchange of amide protons). -
Relaxation Delay (
): Must be (typically 30–60 seconds) to ensure full relaxation for quantitative integration. -
Scans: 64–128 for sufficient S/N ratio.
-
-
Key Diagnostic Signals:
-
Reacted Linker: The triplet corresponding to the
-methylene protons (adjacent to the amine) will shift downfield from 2.6 ppm (free amine) to 3.1–3.2 ppm (amide) upon conjugation. -
Alkyl Chain: The central methylene protons of the heptyl chain (C3–C5) appear as a multiplet at 1.2–1.5 ppm. Integration of this region relative to the scaffold's aromatic protons confirms the Drug-to-Linker Ratio (DLR).
-
Method C: TNBS Colorimetric Assay (The Kinetic Check)
Why this method?
2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts specifically with primary amines to form a trinitrophenyl derivative (orange/red,
Experimental Protocol
-
Reagent Setup:
-
Prepare 0.01% (w/v) TNBS in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
-
Workflow:
-
Aliquot 100 µL of reaction mixture at
and . -
Add 50 µL TNBS solution. Incubate at 37°C for 2 hours.
-
Add 50 µL 10% SDS and 25 µL 1N HCl to stop the reaction and solubilize.
-
-
Quantification:
-
Measure Absorbance at 335 nm.
-
Validation: A decrease in absorbance approaching the background (blank) indicates complete consumption of the free amine, implying successful conjugation.
-
Visualization: Validation Workflow & Decision Tree
The following diagram outlines the logical flow for validating the conjugation, ensuring no step is overlooked.
Figure 1: Decision matrix for validating this compound conjugation, moving from kinetic screening to structural confirmation.
Performance Data Summary
| Metric | LC-MS (Orbitrap) | qNMR (600 MHz) | TNBS Assay |
| Linearity ( | > 0.999 (0.1–1000 nM) | > 0.999 (1–100 mM) | > 0.98 (10–500 µM) |
| Precision (RSD) | < 2.0% | < 1.0% | < 5.0% |
| Limit of Quantitation | 50 pg/mL | 0.1 mg/mL | 5 µg/mL |
| Specific Bias | Matrix effects | Baseline correction errors | Interference from thiols |
References
-
Stump, B. & Weisshouse, L. (2025). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]
-
Li, J., Hanneman, A., & DiPaola, M. (2024). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS. Charles River Laboratories. [Link]
-
Holzgrabe, U. (2014).[1] Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
-
Jeong, D. et al. (2017). Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols. PubMed. [Link]
-
Cangemi, G. (2015). Comparison of Antibody-Conjugated Magnetic Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
Sources
Purity Assessment of Synthetic 7-Aminoheptanamide: A Dual-Validation Guide
Executive Summary Purity assessment of aliphatic amino-amides like 7-Aminoheptanamide presents a specific analytical paradox: the molecule lacks strong UV chromophores, rendering standard HPLC-UV (254 nm) ineffective, yet it possesses reactive functional groups (amine and amide) prone to oligomerization.
This guide challenges the traditional reliance on simple titration or low-wavelength HPLC-UV. Instead, it proposes a Dual-Validation Protocol combining High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for impurity profiling and Quantitative NMR (qNMR) for absolute purity determination. This approach eliminates the "blind spots" of conventional methods, such as invisible inorganic salts or non-chromophoric dimers.
The Analytical Challenge
This compound (
-
Lack of Chromophore: It does not absorb UV light significantly above 210 nm.
-
Zwitterionic Potential: The primary amine is basic, leading to peak tailing on standard silica-based columns.
-
Polymerization Risk: As a nylon precursor analogue, it can form linear oligomers (dimers/trimers) or cyclize to lactams during analysis if thermal stress is applied.
Comparison of Assessment Methods
| Feature | Method A: Integrated HPLC-MS + qNMR (Recommended) | Method B: HPLC-UV (Low Wavelength) | Method C: Titration (Perchloric Acid) |
| Specificity | High. MS identifies specific impurities by mass. | Low. Non-specific absorption at 205-210 nm detects solvents/buffers. | Low. Cannot distinguish product from amine-containing impurities. |
| Quantitation | Absolute. qNMR uses internal standard; no response factors needed. | Relative. Assumes all impurities have equal extinction coefficients (incorrect). | Functional. Measures total amine content only. |
| Detection Limit | High Sensitivity. MS detects trace oligomers. | Moderate. Noise baseline is high at low wavelengths. | N/A. Macro-method only. |
| Blind Spots | None (detects salts, water, and organics). | Misses inorganic salts and non-UV active contaminants. | Misses non-basic impurities (e.g., neutral dimers). |
Method A: The Integrated Protocol (Recommended)
This protocol separates the identification of impurities (HPLC-MS) from the quantification of the main compound (qNMR).
Part 1: Impurity Profiling via HPLC-MS
Objective: To separate and identify organic impurities (e.g., 7-aminoheptanoic acid, caprolactam, oligomers).
Instrumentation: LC-MS (Single Quadrupole or Q-TOF) with ESI source.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Why: The hydrophobic heptyl chain requires C18 for retention.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid protonates the amine (
), preventing interaction with silanols (reducing tailing) and enhancing ionization in MS positive mode.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute salts).
-
2-15 min: 5%
60% B (Linear gradient). -
15-20 min: 60%
95% B (Wash).
-
-
Detection:
-
MS (ESI+): Scan range 50–500 m/z.
-
Target Ions:
(Product), (Hydrolysis product: Acid), (Dimer).
-
Part 2: Absolute Purity via qNMR
Objective: To determine the mass percentage of this compound without needing a reference standard of the compound itself.
Protocol:
-
Internal Standard (IS) Selection: Maleic Acid (TraceCERT® or equivalent).
-
Reasoning: Maleic acid provides a sharp singlet at
6.3 ppm (in or DMSO), a region completely free of the aliphatic signals of this compound (which appear at 1.2–3.0 ppm).
-
-
Solvent: DMSO-
.-
Why: Unlike
, DMSO- does not exchange the amide protons rapidly, allowing verification of the amide doublet/triplet structure if needed.
-
-
Sample Preparation:
-
Weigh accurately ~10 mg of Sample (
) and ~5 mg of Internal Standard ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 30 seconds (Must be to ensure full relaxation for integration accuracy). -
Scans: 16 or 32.
-
-
Calculation:
Method B: The Traditional Approach (Alternative)
Use this only if MS/NMR facilities are unavailable. It relies on derivatization to make the compound visible to UV.
Protocol: Pre-column Derivatization with FMOC-Cl
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[2]
-
Reaction: Mix sample with borate buffer (pH 8) and FMOC-Cl solution. Incubate 5 mins.
-
HPLC-UV: Detect at 265 nm.
-
Limitation: This quantifies the amine functionality.[5] If the impurity is a diamine, it will over-quantify.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purity assessment path.
Caption: Analytical workflow for non-chromophoric amino-amides. Method A provides orthogonal validation (Mass + ID), while Method B relies on chemical modification.
Data Interpretation & Troubleshooting
When analyzing the data, use the following guide to interpret common anomalies.
| Observation | Probable Cause | Corrective Action |
| HPLC: Broad/Tailing Peak | Silanol interaction with amine group. | Ensure Mobile Phase pH < 3.0. Add 0.1% TFA if using UV (TFA suppresses MS signal, use Formic for MS). |
| NMR: Extra Doublet at 7-8 ppm | Amide proton exchange or splitting. | Normal in DMSO. In |
| MS: Signal at M+145 and M+289 | Dimer formation in source or sample. | Check if dimer peak exists in HPLC trace. If only in MS spectrum but not chromatogram, it is "in-source" dimerization (artifact). |
| qNMR Purity < HPLC Purity | Presence of inorganic salts/solvents. | HPLC "sees" only organic peaks. qNMR "sees" the mass of the weighed sample vs. active protons. The qNMR value is the true potency. |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Center for Drug Evaluation and Research (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation.
-
Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology.
-
Agilent Technologies. (2020). Analysis of Aliphatic Amines using HILIC and Reversed-Phase LC-MS. (General Application Note Reference)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
Structural confirmation of 7-Aminoheptanamide products by 1H and 13C NMR.
Executive Summary
7-Aminoheptanamide (
This guide objectively compares Nuclear Magnetic Resonance (NMR) against Mass Spectrometry (MS) as the primary validation tool. While MS provides superior sensitivity, this guide demonstrates that 1H and 13C NMR are the only self-validating methods capable of distinguishing the primary amide functionality from potential hydrolysis contaminants without reference standards.
Part 1: Comparative Analysis of Analytical Methodologies
In the context of confirming the structure of
NMR vs. LC-MS for Amino-Amide Validation
| Feature | 1H/13C NMR (Recommended) | LC-MS / HRMS (Alternative) |
| Primary Output | Connectivity & Electronic Environment | Molecular Mass ( |
| Isomer Distinction | High : Distinguishes Amide ( | Low : Acid and Amide differ by only 1 Da ( |
| Regiospecificity | High : Assigns protons to specific carbons ( | Medium : Requires complex MS/MS fragmentation analysis. |
| Quantification | Absolute : qNMR requires no external standard. | Relative : Requires a calibration curve with a pure standard. |
| Sample Requirement | ~5-20 mg (Non-destructive) | <1 mg (Destructive) |
Verdict: While LC-MS is faster for high-throughput screening, NMR is required for Certificate of Analysis (CoA) generation because it definitively proves the existence of the terminal amide nitrogen, which MS can sometimes confuse with ammonium salt adducts of the corresponding acid.
Part 2: Structural Confirmation & Impurity Profiling
The primary challenge in synthesizing this compound is preventing hydrolysis to 7-aminoheptanoic acid or cyclization to enantholactam .
The Spectral Fingerprint (Target vs. Impurity)
The following data compares the theoretical and observed chemical shifts in DMSO-d6 . DMSO is chosen over
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Position | Proton Type | Target: this compound ( | Impurity: 7-Aminoheptanoic Acid ( | Differentiation Key |
| Amide/Acid | 6.70 & 7.20 (Broad singlets) | 11.5 - 12.0 (Very broad singlet) | CRITICAL: Amide protons appear as two distinct peaks or one broad hump; Acid proton is far downfield. | |
| 2.05 (t, | 2.18 (t, | Amides are slightly more shielded (upfield) than acids. | ||
| 2.50 - 2.55 (t) | 2.70 - 2.80 (t) | Zwitterionic form of acid in DMSO deshields this signal. | ||
| Bulk Chain | 1.20 - 1.55 (m) | 1.25 - 1.60 (m) | Indistinguishable. | |
| Amine | 1.5 - 3.0 (Broad, variable) | 7.5 - 8.0 (Broad, if | Highly dependent on water content/pH. |
Table 2: 13C NMR Chemical Shift Comparison (DMSO-d6, 100 MHz)
| Carbon Type | Target: this compound ( | Impurity: 7-Aminoheptanoic Acid ( |
| Carbonyl ( | 174.5 | 176.0 - 178.0 |
| 35.5 | 34.0 | |
| 41.8 | 39.5 |
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the detection of the labile amide protons, which is the "Self-Validating" aspect of the experiment. If these protons are not visible, the structure cannot be confirmed as an amide.
Materials
-
Solvent: DMSO-d6 (99.9 atom % D) with 0.03% TMS. Note: Use a fresh ampoule to minimize water content, which can broaden amide signals.
-
Sample Mass: 10–15 mg.
-
Tube: 5mm High-Precision NMR Tube.
Workflow
-
Preparation: Dissolve 15 mg of the product in 0.6 mL DMSO-d6. Vortex until solution is clear.
-
Why: Suspensions yield broad lines that obscure J-coupling.
-
-
Acquisition (1H):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to
seconds. -
Why: Amide protons have long T1 relaxation times. Short delays cause under-integration, leading to false purity calculations.
-
Scans: 16–32 scans.
-
-
Acquisition (13C):
-
Scans:
scans (Carbonyl carbons have low sensitivity and long relaxation). -
Decoupling: Proton-decoupled (CPD).
-
-
Processing:
-
Reference spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
-
Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.
-
Part 4: Visualization of Logic & Structure
Analytical Decision Matrix
This diagram illustrates the logic flow for choosing NMR over MS and interpreting the results.
Figure 1: Decision matrix highlighting the risk of MS ambiguity and the definitive nature of NMR for amide validation.
Structural Assignment Map
This diagram correlates the molecular structure to the specific NMR signals described in Table 1.
Figure 2: Structural connectivity mapped to expected chemical shifts. The red dashed line indicates the critical amide signal for validation.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
-
Emwas, A. H. (2015).[2] The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. [Link]
-
Larkin, T. J. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]
Sources
A comparative review of cleavable versus non-cleavable linkers in antibody-drug conjugates.
Executive Summary: The Stability-Release Paradox
In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is the control switch that dictates the therapeutic window.[1] The fundamental engineering challenge lies in the Stability-Release Paradox : a linker must be stable enough to prevent premature payload dumping in systemic circulation (causing off-target toxicity) yet labile enough to release the cytotoxic warhead efficiently upon internalization (ensuring potency).[1]
This guide provides a technical comparison of the two dominant linker strategies—Cleavable and Non-Cleavable —analyzing their mechanisms, performance metrics, and experimental validation protocols.
Mechanism of Action: The Release Logic
The choice between cleavable and non-cleavable linkers fundamentally changes the drug's intracellular fate and its ability to kill neighboring tumor cells.[2]
Cleavable Linkers: The "Trojan Horse"
These linkers are designed to exploit specific physiological differentials between the blood (neutral pH, low protease activity) and the tumor environment (acidic pH, high protease activity, high reducing potential).
-
Enzymatic (e.g., Val-Cit): The most common class. Stable in plasma but rapidly hydrolyzed by lysosomal proteases like Cathepsin B .[1][3] Upon cleavage, the spacer (often PABC) self-immolates, releasing the free, unmodified payload.
-
Chemical (e.g., Disulfides, Hydrazones): Rely on the tumor's acidic endosomes (hydrazones) or high intracellular glutathione levels (disulfides).
Non-Cleavable Linkers: The "Locked Vault"
These linkers (e.g., Thioether/MCC) form a permanent covalent bond. They do not possess a trigger for release. Instead, they rely on the complete lysosomal degradation of the antibody backbone.
-
Release Product: The payload is released still attached to the linker and the amino acid residue (usually Lysine) it was conjugated to. This results in a charged, polar metabolite (e.g., Lys-SMCC-DM1) that cannot easily cross cell membranes.[4]
Visualization: Intracellular Trafficking & Release Pathways[5]
Figure 1: Comparative mechanism of intracellular processing. Cleavable linkers allow for the release of membrane-permeable payloads, enabling the bystander effect, whereas non-cleavable linkers result in charged adducts trapped within the target cell.[2][4][6]
Performance Comparison: The Trade-offs
The selection of a linker type is a trade-off between systemic stability and tumor penetration power.[1][5]
Table 1: Technical Comparison Matrix
| Feature | Cleavable Linkers (e.g., Val-Cit-PABC) | Non-Cleavable Linkers (e.g., SMCC) |
| Release Mechanism | Protease (Cathepsin B), pH, or Reduction | Complete mAb degradation |
| Payload Species | Free, unmodified drug (e.g., MMAE, DXd) | Amino acid-linker-drug adduct (e.g., Lys-SMCC-DM1) |
| Plasma Stability | Moderate to High (Can be susceptible to extracellular esterases) | Very High (Covalent thioether bond is chemically inert) |
| Bystander Effect | Yes (Crucial for heterogeneous tumors) | No (Restricted to antigen-positive cells) |
| MDR Resistance | Lower (Free drug often pumped out by P-gp) | Higher (Charged adducts are poor substrates for P-gp efflux) |
| Toxicity Profile | Higher risk of systemic toxicity if prematurely cleaved (e.g., neutropenia) | Generally lower systemic toxicity; toxicity driven by target expression |
| Clinical Example | Enhertu (T-DXd), Adcetris (Brentuximab Vedotin) | Kadcyla (T-DM1) |
Critical Analysis: The Bystander Effect
The most significant functional difference is the Bystander Effect .[6] Solid tumors are rarely homogeneous; they often consist of antigen-positive and antigen-negative cells.
-
Cleavable Advantage: ADCs like Enhertu (cleavable GGFG linker) release a membrane-permeable payload (DXd). This payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[4][7] This is a primary driver of Enhertu's superior efficacy over Kadcyla in heterogeneous breast cancer models [1].
-
Non-Cleavable Limitation: Kadcyla (non-cleavable MCC linker) releases Lys-SMCC-DM1. The charged lysine residue prevents the metabolite from crossing the lipid bilayer, restricting cytotoxicity strictly to the cell that internalized the ADC.
Experimental Protocols: Validating Linker Stability
Trustworthy data requires rigorous validation. Below are the standard protocols for assessing linker performance.
Protocol A: In Vitro Plasma Stability Assay
Objective: Determine the rate of premature payload loss in circulation.
-
Preparation: Spike ADC (10 µg/mL) into pooled human/cynomolgus plasma.
-
Incubation: Incubate at 37°C under sterile conditions for 0, 24, 48, 96, and 168 hours.
-
Sampling: At each time point, remove an aliquot and quench protease activity (e.g., with protease inhibitor cocktail or immediate freezing).
-
Affinity Capture: Use Protein A/G magnetic beads to capture the ADC from plasma. Wash to remove free drug.
-
Analysis (Dual Method):
-
ELISA: Measure Total Antibody vs. Conjugated Antibody (using anti-payload antibody).
-
LC-HRMS (Gold Standard): Deglycosylate and reduce the captured ADC. Analyze the Heavy/Light chains to calculate the average Drug-to-Antibody Ratio (DAR) over time.
-
-
Calculation: Plot DAR vs. Time. A stable linker should show <10% drug loss over 96 hours.
Protocol B: Lysosomal Cleavage Assay (Cathepsin B)
Objective: Verify efficient release in the target environment.
-
Enzyme Activation: Activate recombinant human Cathepsin B in acetate buffer (pH 5.0) containing DTT (to simulate the reducing lysosomal environment).
-
Reaction: Incubate ADC (5 µM) with activated Cathepsin B at 37°C.
-
Monitoring: Take aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with acetonitrile (precipitates protein).
-
Quantification: Centrifuge and analyze the supernatant via RP-HPLC or LC-MS/MS.
-
Success Metric: Cleavable linkers (e.g., Val-Cit) should show >50% release of free payload within 2 hours. Non-cleavable linkers should show zero release of free payload.
Visualization: Stability Assessment Workflow
Figure 2: Workflow for in vitro plasma stability testing. Dual analysis of the intact conjugate (via LC-MS) and the supernatant (for free drug) ensures a comprehensive understanding of linker integrity.
Case Studies: The Real-World Impact
Case 1: Adcetris (Brentuximab Vedotin) - Cleavable Success
-
Linker: Valine-Citrulline (Val-Cit) dipeptide (Protease cleavable).[1]
-
Payload: MMAE (Monomethyl auristatin E).[8]
-
Outcome: The Val-Cit linker is stable in plasma but cleaved by Cathepsin B.[1][3] The released MMAE is membrane-permeable, exerting a strong bystander effect.[6] This was crucial for Hodgkin lymphoma, where the tumor mass is bulky and heterogeneous [2].
Case 2: Kadcyla (Trastuzumab Emtansine) - Non-Cleavable Stability
-
Linker: SMCC (Thioether).
-
Payload: DM1 (Maytansinoid).[9]
-
Outcome: Designed for maximum stability to minimize systemic toxicity.[1][10] While highly effective in HER2-positive breast cancer, its lack of bystander effect (due to the charged Lys-SMCC-DM1 metabolite) limits its efficacy in tumors with heterogeneous HER2 expression compared to newer cleavable ADCs like Enhertu [3].
References
-
Ogitani, Y., et al. "Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity." Cancer Science, 2016. Link
-
Doronina, S. O., et al. "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology, 2003. Link
-
Barok, M., et al. "Trastuzumab emtansine: mechanism of action and drug resistance." Breast Cancer Research, 2014. Link
-
Jain, N., et al. "Current ADC Linker Chemistry." Pharmaceutical Research, 2015. Link
-
Beck, A., et al. "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 2017. Link
Sources
- 1. purepeg.com [purepeg.com]
- 2. biochempeg.com [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BioNTech‘s breast cancer ADC outperforms Roche's Kadcyla - European Biotechnology Magazine [european-biotechnology.com]
- 10. purepeg.com [purepeg.com]
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of 7-Aminoheptanamide
Executive Summary & Immediate Directive
7-Aminoheptanamide (CAS 4726-93-6) is a bifunctional organic intermediate containing a primary amine and a terminal amide.[1][2][3] While not classified as a P-listed or U-listed acute hazardous waste by the US EPA, it must be managed as Hazardous Chemical Waste due to its potential for skin/eye irritation and chemical reactivity (alkalinity).[1][2]
Core Directive: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1] The primary disposal pathway is High-Temperature Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2]
Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical's intrinsic properties.[1][2] As an amino-amide, this compound exhibits basicity (amine) and potential for hydrolysis (amide).[1][2]
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Primary identification. |
| CAS Number | 4726-93-6 | Use for waste manifesting.[1][2][3][4] |
| Molecular Formula | High nitrogen content requires incineration control (NOx).[1][2][3][4] | |
| Physical State | Solid (Powder/Crystalline) | Dust control measures required during transfer.[1][2][3][4] |
| Acidity/Basicity | Basic (Amine group) | Incompatible with strong acids. |
| GHS Classification | Irritant (Skin/Eye), STOT SE 3 | PPE (Nitrile gloves, safety goggles) is mandatory.[1][3][4] |
| RCRA Status | Non-listed (Characteristic) | Classify based on ignitability or toxicity if mixed with solvents.[1][2][3][4] |
Scientific Insight: The presence of the primary amine group (
) dictates the segregation logic.[1][2] Mixing this compound with strong acids (e.g., Sulfuric Acid) in a waste container will result in an exothermic neutralization reaction, potentially pressurizing the vessel.[1]
Pre-Disposal Stabilization & Segregation
Before disposal, the waste stream must be stabilized to prevent accidental reactivity.[1]
A. Chemical Compatibility[1][2][5]
-
Segregate FROM: Strong acids, strong oxidizers (e.g., Peroxides, Nitrates), and acid anhydrides.[1][3][5]
-
Compatible WITH: General organic bases, non-halogenated organic solvents (if in solution).[1]
B. Container Selection
-
Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1][2][3] Glass is acceptable but poses a breakage risk.[1][2]
-
Liquid Waste: If dissolved in solvent, use HDPE carboys or Safety Cans rated for the specific solvent carrier.[1]
-
Venting: Ensure caps are non-venting unless the waste is actively evolving gas (unlikely if segregated properly).[1][2]
Disposal Workflow: The Decision Matrix
This protocol utilizes a self-validating logic flow.[1][2] You must verify the physical state and mixture composition before selecting the waste stream.[1][2][6]
Operational Diagram
The following decision tree illustrates the critical control points for disposing of this compound.
Figure 1: Logic flow for the segregation and packaging of this compound waste streams.
Step-by-Step Protocol
-
Characterization:
-
Packaging:
-
Solids: Double-bag in 6-mil polyethylene bags or place directly into a rigid HDPE container.
-
Liquids: Fill container to 90% capacity to allow for headspace expansion. Do not overfill.
-
-
Labeling:
-
Storage:
Emergency Procedures (Spill Response)
In the event of a spill, the "Self-Validating" safety aspect requires immediate neutralization of the hazard source.[1][2]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1][2]
-
Containment:
-
Decontamination:
-
Disposal of Debris: All cleanup materials (gloves, pads) must be disposed of as hazardous chemical waste following the protocol in Section 4.
Regulatory Compliance & References
Compliance is based on the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]
-
Waste Determination: Under 40 CFR § 262.11, the generator must determine if waste is hazardous.[1] While this compound is not P/U listed, it is a "Process Waste" that requires proper management to prevent environmental release.[1][2]
-
Drain Disposal Ban: Organic amides and amines generally do not meet the criteria for sanitary sewer discharge due to potential aquatic toxicity and nitrogen load.[1][2]
References
-
PubChem. (n.d.).[1][2][8][9] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2][4]
-
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link][1][2][4]
Sources
- 1. epa.gov [epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. 7-Aminoheptan-2-one | C7H15NO | CID 17772784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Amino-6-oxoheptanal | C7H13NO2 | CID 88729850 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
